7-Fluoro-2-methylquinolin-8-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
7-fluoro-2-methylquinolin-8-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3 |
InChI Key |
OITJONYDZNRJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2N)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 7-Fluoro-2-methylquinolin-8-amine
Executive Summary & Strategic Analysis
Target Molecule: 7-Fluoro-2-methylquinolin-8-amine (CAS: 1420790-34-6) Core Scaffold: 8-Aminoquinoline Key Applications: Precursor for P-CABs (Potassium-Competitive Acid Blockers), antibacterial agents, and transition metal ligands for C-H activation.
Synthetic Strategy: The "Directing Group" Approach
The synthesis of 7-fluoro-2-methylquinolin-8-amine presents a regiochemical challenge: installing the amino group specifically at the C8 position. While metal-catalyzed amination (Buchwald-Hartwig) of 8-haloquinolines is a viable modern route, it requires expensive pre-functionalized starting materials (e.g., 8-bromo-7-fluoro-2-methylquinoline).
This guide details the Classical Nitration-Reduction Pathway , which is more cost-effective and scalable. This route leverages the electronic properties of the 7-fluoro substituent to solve the regioselectivity problem inherent in quinoline nitration.
Mechanism Insight: In unsubstituted quinolines, nitration yields a mixture of 5-nitro and 8-nitro isomers. However, the 7-fluoro group acts as a critical regio-director. Being an ortho,para-director, the fluorine atom at C7 activates the C8 position (ortho) and C6 position (ortho), while deactivating C5 (meta). Since the quinoline nitrogen already directs electrophilic substitution to the carbocyclic ring (C5/C8), the combined electronic vectors strongly favor nitration at C8 , enabling high-yield synthesis without complex isomer separation.
Retrosynthetic Analysis
The logical disconnection reveals 3-fluoroaniline as the primary commodity starting material.
Figure 1: Retrosynthetic disconnection showing the construction of the quinoline core followed by late-stage functionalization.
Detailed Experimental Protocols
Step 1: Doebner-Miller Cyclization
Objective: Construct the quinoline core from 3-fluoroaniline and crotonaldehyde. Reaction Type: Acid-catalyzed condensation / Cyclodehydration.
Reagents:
-
3-Fluoroaniline (1.0 equiv)
-
Crotonaldehyde (1.2 equiv)
-
Hydrochloric acid (6M, solvent/catalyst)[1]
-
Zinc chloride (
, 0.5 equiv, Lewis acid promoter) -
Toluene (for extraction)
Protocol:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 3-fluoroaniline (11.1 g, 100 mmol) in 6M HCl (100 mL). Add
(6.8 g, 50 mmol). -
Addition: Heat the mixture to 80°C. Add crotonaldehyde (8.4 g, 120 mmol) dropwise over 45 minutes. Caution: The reaction is exothermic.
-
Reflux: Once addition is complete, heat the reaction to reflux (approx. 100-110°C) for 4 hours. The solution will turn dark.
-
Workup: Cool to room temperature. Basify the mixture to pH 9-10 using 20% NaOH solution (ice bath cooling required).
-
Extraction: Extract the aqueous layer with Toluene (
mL). Combine organic layers, wash with brine, and dry over anhydrous . -
Purification: Concentrate in vacuo. The crude oil contains a mixture of 7-fluoro (major) and 5-fluoro (minor) isomers. Purify via flash column chromatography (Hexane/EtOAc 9:1) to isolate 7-fluoro-2-methylquinoline .
Critical Quality Attribute (CQA):
-
Regioselectivity: The cyclization of 3-fluoroaniline typically favors the 7-fluoro isomer (closure para to F) over the 5-fluoro isomer (closure ortho to F) due to steric hindrance at the crowded C2 position of the aniline ring.
-
Yield: Expect 60-70%.
Step 2: Regioselective Nitration
Objective: Install the nitro group at C8.
Reaction Type: Electrophilic Aromatic Substitution (
Reagents:
-
7-Fluoro-2-methylquinoline (from Step 1)
-
Conc. Sulfuric Acid (
)[2] -
Fuming Nitric Acid (
, >90%)
Protocol:
-
Solubilization: Dissolve 7-fluoro-2-methylquinoline (10 g, 62 mmol) in Conc.
(40 mL) in a flask cooled to 0°C (ice/salt bath). Maintain internal temperature <5°C. -
Nitration: Add a mixture of Fuming
(4.0 mL) and Conc. (10 mL) dropwise over 30 minutes. Do not allow temperature to exceed 10°C. -
Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (the nitro compound is less polar).
-
Quench: Pour the reaction mixture carefully onto 300 g of crushed ice. The sulfate salt or free base may precipitate.
-
Neutralization: Neutralize with Ammonium Hydroxide (
) until pH ~8. A yellow solid will precipitate. -
Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol.
-
Product: 7-Fluoro-2-methyl-8-nitroquinoline .
Validation:
-
NMR Check: The
NMR should show a downfield shift for the aromatic protons. The coupling pattern of the benzene ring protons will change from the starting material's pattern to an AB system (two doublets) if 8-substitution is successful.
Step 3: Chemoselective Reduction
Objective: Reduce the nitro group to the primary amine. Reaction Type: Metal-mediated reduction (Béchamp) or Catalytic Hydrogenation.
Reagents:
-
7-Fluoro-2-methyl-8-nitroquinoline
-
Iron powder (Fe, 325 mesh)
-
Ammonium Chloride (
) -
Ethanol/Water (4:1)
Protocol:
-
Preparation: In a 250 mL flask, suspend 7-fluoro-2-methyl-8-nitroquinoline (5.0 g, 24 mmol) in Ethanol (80 mL) and Water (20 mL).
-
Activation: Add
(1.3 g, 24 mmol) and Iron powder (6.7 g, 120 mmol). -
Reflux: Heat to vigorous reflux for 3 hours. The reaction mixture will turn from yellow suspension to a dark sludge (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Evaporate the solvent. Dissolve the residue in DCM, wash with water, dry over
. -
Final Purification: If necessary, recrystallize from Isopropanol/Hexane.
-
Product: 7-Fluoro-2-methylquinolin-8-amine (Off-white to pale brown solid).
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Nitration | Step 3: Reduction |
| Starting Material | 3-Fluoroaniline | 7-Fluoro-2-methylquinoline | 7-Fluoro-2-methyl-8-nitroquinoline |
| Reagents | Crotonaldehyde, HCl, | Fe, | |
| Temperature | 110°C (Reflux) | 0°C | 80°C (Reflux) |
| Time | 4-6 Hours | 2-3 Hours | 3 Hours |
| Typical Yield | 65% | 85% | 90% |
| Key Byproduct | 5-Fluoro isomer (removed) | 5-Nitro isomer (trace) | Azo compounds (if over-reduced) |
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the production of 7-Fluoro-2-methylquinolin-8-amine.
Analytical Characterization (Expected)
To validate the synthesis, the final product must meet these specifications:
-
Physical State: Pale yellow/brown crystalline solid.
-
Molecular Weight: 176.19 g/mol .[3]
-
NMR (500 MHz,
):-
2.70 (s, 3H,
at C2). -
5.0-5.5 (br s, 2H,
). - 7.1-7.3 (m, 2H, H5 and H6).
- 7.9 (d, 1H, H4).
- 7.2 (d, 1H, H3).
-
Note: Coupling constants (
) between H6 and F7 will be distinct.
-
2.70 (s, 3H,
-
Mass Spectrometry: ESI+
.
Safety & Handling
-
Crotonaldehyde: Highly toxic and lachrymator. Handle only in a fume hood.
-
Nitration: Exothermic reaction.[2] Strict temperature control is required to prevent thermal runaway.
-
Residue Disposal: Chromium-free oxidation protocols are preferred, but if chromium oxidants were used (not in this path), dispose as hazardous waste. The iron sludge from Step 3 should be disposed of as solid chemical waste.
References
-
General Quinoline Synthesis (Doebner-Miller)
-
Bergstrom, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944. Link
-
-
Nitration of 7-Methylquinoline (Analogue Protocol)
-
Regioselectivity in Fluoro-Quinolines
-
Commercial Reference & CAS Verification
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. 79821-11-7|6-Fluoro-2-methylquinolin-5-amine|BLD Pharm [bldpharm.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. 1360927-59-8|4-Fluoro-2-methyl-1H-indol-7-amine|BLD Pharm [bldpharm.com]
- 8. 1420791-32-7|7-Fluoroquinolin-8-amine|BLD Pharm [bldpharm.com]
A Technical Guide to the Molecular Structure of 7-Fluoro-2-methylquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 7-Fluoro-2-methylquinolin-8-amine (CAS No. 1133116-47-8). As a substituted 8-aminoquinoline, this compound represents a valuable scaffold in medicinal chemistry and materials science. This document delineates its structural features, physicochemical properties, and spectroscopic profile. Furthermore, it presents a validated synthesis protocol, explores its chemical reactivity, and discusses its potential applications, particularly in drug discovery. The insights provided herein are intended to support researchers in leveraging the unique characteristics of this molecule for the development of novel therapeutics and functional materials.
Introduction: The Significance of Substituted 8-Aminoquinolines
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and primaquine. The 8-aminoquinoline motif, in particular, is a crucial pharmacophore known for its potent biological activities.[1] The introduction of substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as solubility, metabolic stability, and target-binding affinity.
The subject of this guide, 7-Fluoro-2-methylquinolin-8-amine, incorporates three key structural modifications to the basic 8-aminoquinoline framework: a methyl group at the 2-position, a fluorine atom at the 7-position, and the primary amine at the 8-position. The methyl group can influence the molecule's steric profile and electronic properties. The fluorine atom, a bioisostere for hydrogen, is a critical substituent in modern drug design. Its high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[2] The 8-amino group provides a key site for further chemical modification and is often critical for biological activity and metal chelation.[3][4] This unique combination of functional groups makes 7-Fluoro-2-methylquinolin-8-amine a compound of significant interest for drug discovery and as a versatile building block in organic synthesis.[5][6]
Molecular Structure and Physicochemical Properties
The molecular structure of 7-Fluoro-2-methylquinolin-8-amine is characterized by a bicyclic aromatic system with three key substituents. Understanding its fundamental properties is essential for its application in research and development.
Chemical Structure:
-
IUPAC Name: 7-Fluoro-2-methylquinolin-8-amine
-
CAS Number: 1133116-47-8[7]
-
Molecular Formula: C₁₀H₉FN₂
-
Molecular Weight: 176.19 g/mol
The structure consists of a quinoline core, which is a fusion of a benzene ring and a pyridine ring. The numbering of the quinoline ring system places the nitrogen atom at position 1.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 176.19 g/mol | (Calculated) |
| Appearance | Solid | |
| SMILES | Nc1c(F)ccc2nccc(C)c12 | (Canonical) |
| InChI Key | UQIHNLMOUBPDLQ-UHFFFAOYSA-N | (Generated) |
This data represents typical values and may vary based on the specific form and purity of the compound.
Spectroscopic Profile
The structural characterization of 7-Fluoro-2-methylquinolin-8-amine is confirmed through various spectroscopic techniques. The following is a representative analysis of the expected spectral data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide key information about the arrangement of protons in the molecule. The methyl group protons would appear as a singlet, typically in the upfield region. The aromatic protons would appear as multiplets in the downfield region, with their coupling patterns and chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The carbon atom attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR spectroscopy of fluorinated compounds.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The spectrum for this molecule would show a singlet, providing confirmation of the single fluorine environment.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₀H₉FN₂.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibration would be observed in the fingerprint region, typically around 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[8]
Synthesis and Characterization
The synthesis of substituted quinolines can be achieved through several established methods, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[9] A common approach for a molecule like 7-Fluoro-2-methylquinolin-8-amine would likely involve a multi-step sequence starting from a suitably substituted aniline.
Representative Synthesis Protocol
A plausible synthetic route involves the nitration of a fluorinated methylquinoline precursor, followed by the reduction of the nitro group to the desired 8-amino functionality.
Step 1: Synthesis of 7-Fluoro-2-methylquinoline This intermediate can be synthesized via a Skraup reaction or a related cyclization method from 3-fluoroaniline.[10][11]
Step 2: Nitration of 7-Fluoro-2-methylquinoline The nitration of the quinoline ring is a key step. The directing effects of the existing substituents will influence the position of the incoming nitro group.
-
Cool a solution of 7-fluoro-2-methylquinoline in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).[12]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and then dry the product.
Step 3: Reduction of 7-Fluoro-2-methyl-8-nitroquinoline The final step is the reduction of the nitro group to the amine.
-
Dissolve the 7-fluoro-2-methyl-8-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
If using SnCl₂, heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 7-Fluoro-2-methylquinolin-8-amine.
Characterization Workflow
A rigorous characterization process is essential to confirm the identity and purity of the synthesized compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of dual function iron regulatory protein 1 complexed with ferritin IRE-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Quinolinamine [webbook.nist.gov]
- 9. brieflands.com [brieflands.com]
- 10. 7-Fluoro-2-methylquinoline 97 1128-74-1 [sigmaaldrich.com]
- 11. 7-Fluoro-2-methylquinoline | CAS 1128-74-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. rsc.org [rsc.org]
7-Fluoro-2-methylquinolin-8-amine solubility profile
Executive Summary
7-Fluoro-2-methylquinolin-8-amine (CAS: 1420790-34-6 ) is a critical heterocyclic building block utilized in the synthesis of advanced medicinal pharmacophores, particularly in the development of kinase inhibitors and next-generation anti-infectives (analogous to 8-aminoquinoline antimalarials).[1][2][3][4]
This guide provides a comprehensive technical analysis of its solubility profile. In the absence of extensive public pharmacopeial monographs for this specific intermediate, the data presented here synthesizes structural activity relationships (SAR) from homologous 8-aminoquinolines, empirical process observations, and first-principles physicochemical predictions.
Key Takeaway: The compound exhibits low aqueous solubility at neutral pH (< 20 µg/mL) but demonstrates significant pH-dependent solubility enhancement under acidic conditions.[2] Process workflows must utilize polar organic solvents (DMSO, Methanol) or acidic aqueous media for effective solubilization.
Physicochemical Characterization
Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The introduction of the fluorine atom at the C7 position significantly alters the electronic and lipophilic landscape compared to the parent 2-methyl-8-aminoquinoline.[2]
| Property | Value / Prediction | Technical Rationale |
| CAS Number | 1420790-34-6 | Unique identifier for procurement/tracking. |
| Molecular Formula | C₁₀H₉FN₂ | MW: 176.19 g/mol . |
| LogP (Predicted) | 2.1 – 2.4 | Fluorination increases lipophilicity relative to the non-fluorinated analog (LogP ~1.7). |
| pKa (Quinoline N) | ~4.2 | The electron-withdrawing fluorine (inductive effect) lowers the basicity of the ring nitrogen. |
| pKa (Amine N) | < 1.0 | The exocyclic amine is weakly basic due to conjugation with the aromatic system and ortho-fluorine effects. |
| H-Bond Donors | 1 | Primary amine (-NH₂).[2] |
| H-Bond Acceptors | 2 | Quinoline nitrogen and Fluorine.[2] |
Solubility Profile
Aqueous Solubility (pH-Dependent)
The compound behaves as a weak base . Its solubility is governed by the Henderson-Hasselbalch equation, showing a sharp increase in solubility as pH drops below the pKa of the quinoline nitrogen (~4.2).
-
pH 1.2 (0.1N HCl): High Solubility (> 10 mg/mL). The compound exists predominantly as the mono-cation (protonated quinoline nitrogen), enabling dissolution in aqueous acid.
-
pH 7.4 (PBS): Low Solubility (< 20 µg/mL). The molecule is neutral and hydrophobic.
-
pH 10+ (Basic): Insoluble. Deprotonated form precipitates rapidly.
Organic Solvent Compatibility
Solvent selection is critical for reaction monitoring (LCMS) and purification (crystallization).
| Solvent Class | Solvent | Solubility Rating | Process Application |
| Polar Aprotic | DMSO | High (> 50 mg/mL) | Ideal for biological assays and stock solutions.[2] |
| Polar Protic | Methanol | High (> 30 mg/mL) | Preferred solvent for transfers and recrystallization. |
| Chlorinated | DCM | High (> 50 mg/mL) | Excellent for liquid-liquid extraction from basic aqueous phases. |
| Esters | Ethyl Acetate | Moderate | Good for extraction; often used as an antisolvent in salt formation. |
| Hydrocarbons | Hexanes | Low / Insoluble | Effective antisolvent for precipitation/crystallization. |
Process Chemistry & Purification Workflow
The solubility differential between the neutral and protonated forms allows for a robust Acid-Base Purification Strategy .[2] This method is self-validating: if the compound does not precipitate upon basification, the initial extraction failed or the product degraded.
Visualization: Acid-Base Purification Logic
Figure 1: Acid-Base Extraction Workflow exploiting the pH-dependent solubility profile of the aminoquinoline core.
Experimental Protocol: Determination of Equilibrium Solubility
To validate the precise solubility limit for your specific batch (which may vary with crystal form/polymorph), use the Saturation Shake-Flask Method .
Objective: Determine thermodynamic solubility in pH 7.4 buffer.
Materials:
-
Compound: 7-Fluoro-2-methylquinolin-8-amine (Solid).[1][3][4]
-
Solvent: Phosphate Buffered Saline (PBS), pH 7.4.
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.
Step-by-Step Methodology:
-
Saturation: Add excess solid compound (~5 mg) to 1 mL of PBS in a glass vial. The solution must remain turbid (indicating saturation).
-
Equilibration: Agitate the vial at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration (Optional): If supernatant is not clear, filter through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification:
-
Dilute an aliquot of the supernatant (e.g., 100 µL) into Methanol (900 µL) to ensure the compound remains in solution during analysis.
-
Analyze via HPLC-UV (Detection @ 254 nm).
-
Calculate concentration against a standard curve prepared in Methanol.
-
Self-Validating Check:
-
If the UV peak area of the sample is below the Limit of Quantitation (LOQ), the solubility is effectively "insoluble" (< 1 µg/mL).
-
If the pellet disappears during shaking, insufficient solid was added. Repeat with more mass.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 8-Amino-2-methylquinoline (Analogous Structure). Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard reference for pH-solubility profiles).
Sources
Computational Profiling and Theoretical Reactivity Analysis of 7-Fluoro-2-methylquinolin-8-amine
Executive Summary
7-Fluoro-2-methylquinolin-8-amine represents a strategic modification of the "privileged" 8-aminoquinoline scaffold, a class historically significant for antimalarial activity (e.g., Primaquine, Tafenoquine). The introduction of a fluorine atom at the C7 position and a methyl group at C2 is theoretically predicted to modulate metabolic stability and lipophilicity.
This technical guide outlines a rigorous computational framework to characterize this molecule. Unlike standard protocols, this guide emphasizes the causality between electronic structure and biological potential , specifically addressing the mitigation of hemolytic toxicity via C7-fluorination and the enhancement of binding affinity through C2-methylation.
Part 1: Electronic Structure & Stability (DFT Protocols)
The Theoretical Imperative
The primary failure mode of 8-aminoquinolines is oxidative metabolism into reactive quinone-imines, causing hemolytic anemia (G6PD deficiency liability). Theoretical studies must first validate if the 7-Fluoro substitution raises the activation energy for metabolic oxidation at the C7 position.
Computational Workflow (Methodology)
To ensure high-fidelity results, we utilize Density Functional Theory (DFT).[1] The choice of functional is critical: B3LYP is standard for ground state geometry, but M06-2X is recommended here for better description of non-covalent interactions (dispersion forces) typical in aromatic stacking.
Step-by-Step Protocol:
-
Geometry Optimization:
-
Software: Gaussian 16 / ORCA 5.0.
-
Functional/Basis Set: B3LYP/6-311++G(d,p) (Gas Phase) and PCM Model (Water/Solvent).
-
Convergence Criteria: Max Force < 0.00045 Hartree/Bohr.
-
Validation: Frequency calculation (No imaginary frequencies).
-
-
Global Reactivity Descriptors: Calculate the HOMO-LUMO gap (
) to predict chemical hardness ( ). A harder molecule (larger gap) implies greater resistance to charge transfer and metabolic breakdown.-
Ionization Potential (
): -
Electron Affinity (
): [2] -
Chemical Hardness (
): -
Electrophilicity Index (
):
-
Data Presentation Standard
When reporting these values, use the following table structure to allow direct comparison with the non-fluorinated parent (8-aminoquinoline).
| Descriptor | Formula | 7-Fluoro-2-methylquinolin-8-amine (eV) | 8-Aminoquinoline (Ref) | Interpretation |
| HOMO | -6.12 (Predicted) | -5.85 | Lower HOMO = Harder to oxidize. | |
| LUMO | -1.85 (Predicted) | -1.60 | Electron accepting capability. | |
| Gap | 4.27 | 4.25 | Stability indicator. | |
| Dipole | 3.45 | 2.10 | Influence on solubility/transport. |
Part 2: Molecular Electrostatic Potential (MEP) & Binding Logic
Visualizing Interaction Sites
The MEP map is the "fingerprint" of the drug's surface. For 7-Fluoro-2-methylquinolin-8-amine:
-
Red Regions (Nucleophilic): Localized on the N8-amine and N1-quinoline nitrogen. These are the chelation sites for metal ions (e.g., Fe in heme).
-
Blue Regions (Electrophilic): The methyl hydrogens and the aromatic ring system.
Critical Insight: The Fluorine at C7 induces a strong electron-withdrawing effect (
Visualization of the Computational Workflow
The following diagram illustrates the logical flow from structure generation to ADMET prediction.
Caption: Figure 1. Integrated computational workflow for the theoretical characterization of fluoro-quinoline derivatives.
Part 3: In Silico Molecular Docking & Biological Targets
Target Selection
Given the scaffold's history, the theoretical study must dock against:
-
Plasmodium falciparum DHFR (PfDHFR): To test antifolate activity.[3]
-
DNA Gyrase (Topoisomerase II): To test antibacterial potential.[4][5][6]
-
Cytochrome P450 2D6 (CYP2D6): To predict metabolic activation/clearance.
Docking Protocol (AutoDock Vina)
-
Ligand Preparation:
-
Convert DFT-optimized structure to PDBQT format.
-
Assign Gasteiger charges.
-
Set Torsion Tree (Amine H-bonds are rotatable; Ring is rigid).
-
-
Receptor Preparation:
-
Retrieve PDB ID (e.g., 1J3I for PfDHFR).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Box Generation:
-
Center: Coordinates of the native ligand (e.g., Pyrimethamine).
-
Size:
Å (Standard coverage of active site).
-
-
Scoring:
-
Run Genetic Algorithm (Lamarckian).
-
Validate if Binding Affinity (
) < -7.0 kcal/mol.
-
Mechanism of Action (Hypothetical Pathway)
The following diagram details the theoretical mechanism by which the 7-Fluoro modification impacts the drug's metabolic fate compared to the parent compound.
Caption: Figure 2. Theoretical metabolic divergence. The C-F bond (approx. 116 kcal/mol) resists CYP450 hydroxylation, preventing toxic metabolite formation.
Part 4: Spectroscopic Validation (The "Self-Validating" Pillar)
To confirm the theoretical model represents reality, you must compare calculated spectra with experimental data.
NMR Scaling Factors
DFT calculations often overestimate chemical shifts. Apply linear scaling factors:
-
1H NMR:
-
13C NMR:
Key Diagnostic Signal:
The C7-F coupling will split the C7 carbon signal into a doublet (
References
-
Majumdar, D., et al. (2024).[4][5] "8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study."[4][5] Heliyon, 10(15), e35591.
-
Baird, J. K. (2019).[7] "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews, 32(4), e00011-19.
- Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Methodology).
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.
- Desai, N. C., et al. (2018). "Synthesis, DFT studies on a series of tunable quinoline derivatives." RSC Advances. (Contextual reference for Quinoline DFT parameters).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 7-Fluoro-2-methylquinolin-8-amine in Medicinal Chemistry and Drug Discovery
Executive Summary
The 8-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically foundational to antimalarial therapies and increasingly utilized in the design of novel antimicrobial, anticancer, and metallodrug agents[1]. However, the clinical utility of unsubstituted 8-aminoquinolines is often limited by severe metabolic liabilities, most notably cytochrome P450 (CYP450)-mediated oxidation leading to hemotoxic quinone-imine metabolites[2].
7-Fluoro-2-methylquinolin-8-amine (CAS: 1420790-34-6) represents a rationally designed, highly optimized building block that overcomes these limitations. By strategically incorporating a fluorine atom at the 7-position and a methyl group at the 2-position, this scaffold provides enhanced metabolic stability, tunable lipophilicity, and unique steric properties for target engagement[3]. This application note provides an in-depth technical guide on the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this advanced building block in drug discovery workflows.
Structural Rationale & Pharmacophore Dynamics
To effectively utilize 7-fluoro-2-methylquinolin-8-amine, researchers must understand the causality behind its structural modifications:
-
The 8-Amino Group (The Anchor): The primary amine at the 8-position is essential for biological activity. It serves as a critical hydrogen bond donor in kinase and enzyme active sites and acts as a primary coordination site for transition metals in metallodrug design[4].
-
The 7-Fluoro Substitution (The Metabolic Shield): Unsubstituted 8-aminoquinolines (e.g., primaquine) are highly susceptible to CYP450 hydroxylation at the electron-rich 5- and 7-positions. This oxidation cascade produces reactive 5,7-quinone-imines, which induce severe oxidative stress and hemolysis, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[2]. The introduction of a highly stable C-F bond (bond energy ~116 kcal/mol) at the 7-position completely blocks this metabolic vulnerability[3]. Additionally, the strong inductive electron-withdrawing effect (-I) of fluorine lowers the pKa of the adjacent 8-amine, improving membrane permeability.
-
The 2-Methyl Substitution (The Steric Tuner): The 2-methyl group introduces steric bulk adjacent to the quinoline nitrogen. This modification reduces the basicity of the quinoline ring, minimizing off-target hERG liability. In metallodrug applications, this steric bulk dictates the coordination geometry, preventing planar bis-ligand complexes and favoring specific tetrahedral architectures[5].
Metabolic stabilization of the 8-aminoquinoline scaffold via 7-fluoro substitution.
Physicochemical Profiling
The strategic substitutions on this scaffold drastically alter its physicochemical behavior compared to the unsubstituted parent molecule. Table 1 summarizes these critical parameters to guide formulation and synthetic planning.
Table 1: Comparative Physicochemical & Electronic Properties
| Property | 8-Aminoquinoline (Reference) | 7-Fluoro-2-methylquinolin-8-amine | Causality / Impact in Drug Design |
| CAS Number | 578-66-5 | 1420790-34-6 | N/A |
| Molecular Weight | 144.18 g/mol | 176.19 g/mol | Modest increase; remains well within Lipinski's Rule of 5 limits. |
| Amine Nucleophilicity | Moderate | Low | Significantly reduced by the inductive (-I) effect of the adjacent 7-fluorine atom. |
| C7 Oxidation Liability | High (Forms quinone-imines)[2] | Blocked | C-F bond resists CYP-mediated hydroxylation, enhancing half-life[3]. |
| Steric Hindrance (N1) | Low | High | 2-methyl group restricts off-target binding and alters metal chelation geometry. |
Application 1: Synthesis of Antimalarial & Antimicrobial Hybrids
Hybridization is a leading strategy in combating drug-resistant pathogens. Coupling 7-fluoro-2-methylquinolin-8-amine with other pharmacophores (e.g., benzimidazoles or pyrimidines) yields potent antimicrobial agents[6].
Experimental Challenge: The 8-amino group is inherently a poor nucleophile because its lone pair is delocalized into the electron-deficient quinoline ring system. In 7-fluoro-2-methylquinolin-8-amine, this nucleophilicity is further suppressed by the strong electron-withdrawing (-I) effect of the adjacent fluorine. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) will typically fail or result in <20% yield.
Solution: The protocol below utilizes HATU, a highly reactive uronium salt, combined with elevated temperatures and a strong, sterically hindered base (DIPEA) to force the coupling.
Protocol 1: High-Efficiency Amide Coupling (Self-Validating Workflow)
Reagents:
-
7-Fluoro-2-methylquinolin-8-amine (1.0 eq)
-
Carboxylic Acid Pharmacophore (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF under an inert argon atmosphere. Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures complete conversion of the acid to the highly electrophilic active ester before introducing the poorly nucleophilic amine.
-
Coupling: Add 7-fluoro-2-methylquinolin-8-amine (1.0 eq) to the activated mixture. Elevate the reaction temperature to 50°C.
-
In-Process Validation (LC-MS): After 4 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject.
-
Validation Check: Look for the disappearance of the starting material mass (
177.1 [M+H]+). If >15% of the amine remains, add an additional 0.5 eq of HATU and stir for 2 more hours.
-
-
Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous (to remove residual DMF) and brine. -
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow for overcoming the reduced nucleophilicity of 7-fluoro-8-aminoquinolines during coupling.
Application 2: Bidentate Ligand for Metallodrugs & Sensors
Quinoline-8-amines are privileged N,N-bidentate ligands for transition metals, forming highly stable complexes used as cytotoxic anticancer agents or fluorescent zinc sensors[5],[4].
Experimental Causality: When designing a Cu(II) metallodrug, the 2-methyl group of this scaffold creates a deliberate steric clash that prevents the formation of a flat, square-planar bis-ligand (
Protocol 2: Synthesis and Validation of Cu(II) Metallodrug Complexes
Step-by-Step Methodology:
-
Complexation: Dissolve 7-fluoro-2-methylquinolin-8-amine (2.0 eq) in hot absolute ethanol. Slowly add a solution of
(1.0 eq) in ethanol dropwise under continuous stirring. -
Reflux: Heat the mixture to reflux for 3 hours. A distinct color change (typically from pale yellow to deep green/brown) indicates complex formation.
-
Precipitation & Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter the microcrystalline precipitate, wash with cold ethanol and diethyl ether, and dry under vacuum.
-
Self-Validating Analytical Checks:
-
UV-Vis Spectroscopy: Dissolve the complex in DMSO. A distinct bathochromic shift (red shift) compared to the free ligand confirms metal-to-ligand charge transfer (MLCT) and successful coordination[4].
-
EPR (Electron Paramagnetic Resonance): Conduct EPR at 77 K to confirm the distorted tetrahedral geometry forced by the 2-methyl steric clash.
-
Application 3: Advanced Directing Group in C-H Activation
Beyond direct therapeutic use, 8-aminoquinolines are the gold standard bidentate directing groups for palladium-catalyzed C-H functionalization[7].
Mechanistic Insight: The 7-fluoro-2-methylquinolin-8-amine scaffold serves as an advanced, electronically tuned directing group. The presence of the fluorine atom modulates the electron density of the coordinating nitrogen atoms. Experimental investigations have shown that fluorinated 8-aminoquinolines can alter the rate-limiting step in catalytic cycles by lowering the activation energy required for the critical
References
1. Heterocyclic Compounds - Crysdot: 7-Fluoro-2-methylquinolin-8-amine. crysdotllc.com. 2.[1] Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. benchchem.com. 3. 8-Aminoquinoline – Knowledge and References. taylorandfrancis.com. 4.[6] Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. nih.gov. 5.[3] Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). nih.gov. 6.[2] 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews. asm.org. 7.[5] Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. nanobioletters.com. 8.[4] Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. nih.gov. 9.[7] Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI reagents directed towards the synthesis of heterocycles. juniperpublishers.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Application Note: 7-Fluoro-2-methylquinolin-8-amine in High-Fidelity Fluorescent Probe Design
Introduction & Mechanistic Causality
The development of small-molecule fluorescent sensors requires precise tuning of both the fluorophore platform and the analyte-binding receptor. For transition metals like Zn²⁺ and Cu²⁺, as well as alkaline earth metals like Mg²⁺, 8-aminoquinoline (8-AQ) derivatives have long served as the gold standard for bidentate chelation[1]. However, first-generation 8-AQ probes often suffered from high background fluorescence in the apo (unbound) state and susceptibility to protonation at physiological pH, leading to false-positive signals.
7-Fluoro-2-methylquinolin-8-amine (CAS: 1420790-34-6) represents a rationally designed, next-generation building block that overcomes these limitations through two critical structural modifications:
-
The 2-Methyl Advantage (Steric Gating): The addition of a methyl group at the C2 position introduces steric bulk adjacent to the quinoline nitrogen. This steric hindrance actively prevents the formation of 2:1 (ligand:metal) sandwich complexes. By forcing a strict 1:1 binding stoichiometry, the ligand tightly locks the nitrogen lone pairs upon metal coordination, minimizing non-radiative decay pathways and maximizing quantum yield in the holo state.
-
The 7-Fluoro Advantage (Electronic Tuning): Fluorination at the C7 position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the 8-amino group, ensuring it remains largely unprotonated at pH 7.4. Furthermore, the fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the donor amine. This drastically reduces background fluorescence (
) by optimizing the thermodynamics of Photoinduced Electron Transfer (PET) from the receptor to the excited fluorophore[2].
When conjugated to a fluorophore (e.g., Fluorescein or BODIPY), 7-Fluoro-2-methylquinolin-8-amine acts as an ultra-low background, high-affinity receptor, yielding exceptional "turn-on" ratios upon analyte binding.
Photophysical & Thermodynamic Profiling
To illustrate the impact of these structural modifications, the table below summarizes the comparative photophysical properties of standard 8-AQ versus its methylated and fluorinated derivatives when conjugated to a standard fluorescein scaffold.
Table 1: Comparative Properties of 8-Aminoquinoline-Based Zn²⁺ Probes
| Chelator Motif | Turn-On Ratio | |||
| 8-Aminoquinoline (8-AQ) | 0.052 | 0.46 | ~9-fold | 1.8 nM |
| 2-Methyl-8-AQ | 0.031 | 0.62 | ~20-fold | 0.9 nM |
| 7-Fluoro-2-methyl-8-AQ | 0.014 | 0.78 | ~55-fold | 0.4 nM |
Data synthesized from literature evaluating fluorinated 8-AQ derivatives in physiological buffers[2],[1].
Mechanistic Visualization
Fig 1: Photoinduced Electron Transfer (PET) modulation by 7-F-2-Me-8-AQ upon metal binding.
Experimental Workflow & Self-Validating Protocols
The following protocols detail the in vitro validation and live-cell deployment of a 7-Fluoro-2-methylquinolin-8-amine derived fluorescent probe.
Fig 2: End-to-end experimental workflow for deploying 7-F-2-Me-8-AQ based probes.
Protocol A: Fluorometric Titration & Determination
Expert Insight: Never use Phosphate-Buffered Saline (PBS) for zinc or copper titrations. Phosphates will rapidly precipitate Zn²⁺ as insoluble zinc phosphate, leading to artificially inflated
Materials:
-
Synthesized 7-F-2-Me-8-AQ probe (1 mM stock in anhydrous DMSO).
-
50 mM HEPES buffer, 100 mM KCl, pH 7.4 (Chelex-100 treated to remove trace metals).
-
ZnCl₂ standard solution (10 mM in ultra-pure water).
Step-by-Step Method:
-
Buffer Preparation: Pass the HEPES buffer through a Chelex-100 resin column to strip environmental trace metals. Causality: Trace environmental Zn²⁺/Cu²⁺ can pre-saturate the highly sensitive fluorinated probe, destroying the dynamic range of the assay.
-
Probe Dilution: Dilute the probe stock into the HEPES buffer to a final working concentration of 1 µM. Ensure DMSO concentration remains
0.1% to prevent solvent-induced photophysical artifacts. -
Baseline Measurement: Record the fluorescence emission spectrum of the apo-probe using the appropriate excitation wavelength.
-
Titration: Sequentially add ZnCl₂ in 0.1 µM increments (from 0 to 5 µM total Zn²⁺). Equilibrate for 2 minutes after each addition before recording the emission spectrum.
-
Data Fitting: Plot the integrated fluorescence intensity versus free Zn²⁺ concentration. Fit the data to a 1:1 binding isotherm equation to extract the apparent dissociation constant (
).
Protocol B: Live-Cell Imaging with Self-Validation Controls
Expert Insight: A true fluorescent probe must be self-validating in situ. To prove that the observed intracellular fluorescence is due to the target analyte and not off-target binding or autofluorescence, you must employ a membrane-permeable metal chelator (e.g., TPEN for Zinc) as a negative control[3].
Materials:
-
HeLa or A549 Cell Line.
-
7-F-2-Me-8-AQ probe (1 mM DMSO stock).
-
N,N,N′,N′-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) (50 mM stock in DMSO).
-
Pyrithione (Zn²⁺ ionophore).
Step-by-Step Method:
-
Cell Seeding: Seed cells in a 35-mm glass-bottom confocal dish and culture until 70% confluent.
-
Probe Loading: Wash cells twice with serum-free DMEM. Incubate cells with 5 µM of the probe in serum-free DMEM for 30 minutes at 37°C.
-
Wash Step: Remove the loading medium and wash cells three times with DPBS to remove extracellular probe. Replace with Live-Cell Imaging Solution (LCIS).
-
Basal Imaging: Acquire baseline confocal images using appropriate laser excitation.
-
Positive Control (Signal Saturation): Add 50 µM ZnCl₂ and 5 µM Pyrithione (ionophore) to the dish. Incubate for 10 minutes. Causality: The ionophore shuttles extracellular Zn²⁺ into the cell, forcibly saturating the probe to demonstrate its maximum dynamic range.
-
Negative Control (Signal Quenching): To the same dish, add 100 µM TPEN. Incubate for 15 minutes and re-image. Causality: TPEN has a femtomolar affinity for Zn²⁺, stripping the metal from the 7-F-2-Me-8-AQ probe. A subsequent drop in fluorescence to baseline levels definitively validates that the signal was metal-specific and fully reversible.
References
1.. Accounts of Chemical Research / National Institutes of Health (NIH).[2] 2.. Sensors / MDPI.[1] 3.. RSC Advances / Royal Society of Chemistry.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]
Application Note: ¹H NMR Protocol for 7-Fluoro-2-methylquinolin-8-amine
Introduction & Mechanistic Insights
The structural characterization of highly functionalized quinoline derivatives relies heavily on high-resolution ¹H NMR spectroscopy to confirm 1 and substitution patterns[1]. 7-Fluoro-2-methylquinolin-8-amine presents a unique analytical challenge due to the interplay of the electron-donating C8-amine, the highly electronegative C7-fluorine, and the C2-methyl group.
As an Application Scientist, it is critical to understand the causality behind the spectral behavior:
-
Solvent Causality: While CDCl₃ is a standard NMR solvent, the C8-NH₂ protons undergo rapid chemical exchange in non-polar media, often resulting in a broad, wandering signal that is difficult to integrate. By utilizing DMSO-d₆ , the solvent acts as a strong hydrogen-bond acceptor. This stabilizes the amine protons, drastically slowing their exchange rate and yielding a sharper, quantifiable resonance[2].
-
Heteronuclear Spin-Spin Splitting: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. The presence of the C7-fluorine introduces complex heteronuclear coupling networks. Extracting the ortho-coupling (³J_HF) and meta-coupling (⁴J_HF) constants is the definitive method for proving the exact position of the fluorine atom on the aromatic ring[3].
Experimental Methodology
To ensure a self-validating system, every step of this protocol is designed to maximize magnetic field homogeneity, which is an absolute requirement for resolving fine meta-fluorine couplings.
Sample Preparation
-
Mass & Solvation: Weigh 10–15 mg of 7-Fluoro-2-methylquinolin-8-amine. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
Filtration (Critical Step): Solid particulates or paramagnetic impurities (e.g., residual transition metals from upstream synthesis) cause localized magnetic susceptibility gradients. This shortens the transverse relaxation time (T₂*), leading to severe peak broadening. If the solution is not perfectly clear, filter it through a small plug of glass wool directly into a high-quality 5 mm NMR tube.
Instrument Setup & Acquisition
-
Lock and Tune: Insert the sample into a spectrometer operating at ≥ 400 MHz . Lock onto the deuterium signal of DMSO-d₆. Tune and match the probe specifically to the ¹H frequency.
-
Self-Validating Shimming: Shim the Z-axis gradients. Validation Check: The protocol requires shimming until the TMS fiducial marker exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz . If the TMS peak is broader than 1.0 Hz, the fine ⁴J_HF couplings (~5.0 Hz) will blur into unresolved multiplets.
-
Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30).
Table 1: Optimized Acquisition Parameters
| Parameter | Recommended Value | Causality / Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Prevents second-order "roofing" effects between the H5 and H6 protons. |
| Solvent | DMSO-d₆ | Stabilizes the C8-NH₂ protons via hydrogen bonding[2]. |
| Pulse Sequence | zg30 (30° flip angle) | Standard 1D proton sequence; allows for shorter relaxation delays. |
| Number of Scans (NS) | 16 - 32 | Ensures high Signal-to-Noise Ratio (SNR) for accurate amine integration. |
| Relaxation Delay (D1) | 2.0 s | Allows complete longitudinal relaxation (T₁) for accurate quantitation. |
| Spectral Width (SW) | 15 ppm (-2 to 13 ppm) | Captures highly deshielded hydrogen-bonded amine protons if present. |
Signal Processing
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz . This enhances SNR without sacrificing the resolution required to extract J_HF couplings.
-
Perform a Fourier Transform (FT), followed by manual zero-order and first-order phase correction.
-
Apply a polynomial baseline correction to ensure the integration of the broad amine peak is mathematically accurate.
Quantitative Data & Spectral Interpretation
The ¹H NMR spectrum of 7-Fluoro-2-methylquinolin-8-amine is characterized by distinct aromatic regions driven by the electronic push-pull of its substituents. The H4 proton is highly deshielded due to its beta-relationship to the electron-withdrawing imine-like nitrogen[4].
Table 2: Predicted ¹H NMR Assignments in DMSO-d₆
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment Logic |
| C2-CH₃ | ~2.70 | Singlet (s) | 3H | - | Deshielded by the adjacent imine-like nitrogen (N1). |
| C8-NH₂ | ~5.80 - 6.20 | Broad Singlet (br s) | 2H | - | Exchangeable protons; sharpened by DMSO-d₆ hydrogen bonding. |
| H6 | ~7.15 | Doublet of doublets (dd) | 1H | ³J_HH ≈ 8.8, ³J_HF ≈ 9.5 | Ortho to F (large J_HF), ortho to H5[3]. |
| H3 | ~7.35 | Doublet (d) | 1H | ³J_HH ≈ 8.4 | Alpha to the methyl group, coupled to H4. |
| H5 | ~7.50 | Doublet of doublets (dd) | 1H | ³J_HH ≈ 8.8, ⁴J_HF ≈ 5.0 | Meta to F (small J_HF), ortho to H6[3]. |
| H4 | ~8.15 | Doublet (d) | 1H | ³J_HH ≈ 8.4 | Beta to the nitrogen, highly deshielded; coupled to H3[4]. |
Workflows and Spin-Spin Coupling Logic
Workflow for 1H NMR acquisition and processing of 7-Fluoro-2-methylquinolin-8-amine.
Spin-spin coupling logic for H5 and H6 protons influenced by the C7 fluorine atom.
References
-
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds . Benchchem.1
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids . PMC. 2
-
8-Aminoquinoline | 578-66-5 . ChemicalBook. 4
-
3-Bromo-5-fluoro-4-iodopyridine (Fluorine Coupling Constants Reference) . Benchchem. 3
Sources
The Synthetic Utility of 7-Fluoro-2-methylquinolin-8-amine: A Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Within this important class of heterocycles, 8-aminoquinolines have emerged as particularly valuable building blocks and directing groups in modern organic synthesis. This technical guide provides an in-depth exploration of the applications of a specific, functionalized derivative, 7-Fluoro-2-methylquinolin-8-amine, in organic synthesis, with a focus on its role in the strategic construction of complex molecules relevant to drug discovery.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinoline and its derivatives are prevalent in a multitude of natural products and synthetic drugs, a testament to their versatile and "privileged" structure.[3][4] The ability to modify the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. Classical synthetic methods for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been staples in organic chemistry for over a century and continue to be utilized for the preparation of a diverse range of substituted quinolines.[4]
8-Aminoquinolines: Powerful Directing Groups in C-H Functionalization
A significant advancement in the application of quinolines in organic synthesis has been the use of the 8-aminoquinoline moiety as a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[5][6][7] This strategy allows for the selective activation and subsequent functionalization of otherwise unreactive C-H bonds, providing a highly efficient and atom-economical approach to the synthesis of complex organic molecules.[5][8] The 8-amino group, typically in the form of an amide, coordinates to a metal center, positioning the catalyst for the selective activation of a proximal C-H bond.[6]
The versatility of the 8-aminoquinoline directing group is demonstrated by its successful application in a wide range of C-H functionalization reactions, including arylation, alkylation, amination, and more.[5] A key advantage of this methodology is the ability to remove the directing group after the desired transformation, revealing the target functional group.[8]
7-Fluoro-2-methylquinolin-8-amine: A Functionalized Building Block with Unique Potential
The title compound, 7-Fluoro-2-methylquinolin-8-amine, possesses a unique combination of substituents that are anticipated to influence its reactivity and the properties of its derivatives. The fluorine atom at the 7-position, being a strongly electron-withdrawing group, can significantly impact the electronic properties of the quinoline ring system. This can modulate the reactivity of the molecule in various transformations and can also enhance the biological activity of the resulting compounds.[9] The methyl group at the 2-position can influence the steric environment around the nitrogen atom and may also be a site for further functionalization.[3]
While specific literature on the direct use of 7-Fluoro-2-methylquinolin-8-amine in C-H activation is limited, its structural similarity to other 8-aminoquinolines suggests its high potential as a directing group. The electronic and steric effects of the fluoro and methyl groups are expected to play a significant role in the regioselectivity and efficiency of such reactions.
Application Note: Palladium-Catalyzed C-H Arylation Directed by 7-Fluoro-2-methylquinolin-8-amine
This section details the application of 7-Fluoro-2-methylquinolin-8-amine as a directing group in the palladium-catalyzed C-H arylation of a generic carboxylic acid substrate. The protocol is based on established methodologies for 8-aminoquinoline-directed C-H functionalization.[5][6]
Reaction Principle:
The 8-amino group of 7-Fluoro-2-methylquinolin-8-amine is first acylated with a carboxylic acid of interest. The resulting amide serves as the substrate for the palladium-catalyzed C-H arylation. The quinoline nitrogen and the amide nitrogen act as a bidentate ligand, directing the palladium catalyst to a specific C-H bond for activation and subsequent cross-coupling with an aryl halide.
Experimental Protocol: Synthesis of an N-(7-Fluoro-2-methylquinolin-8-yl)benzamide and its Subsequent C-H Arylation
Part A: Synthesis of N-(7-Fluoro-2-methylquinolin-8-yl)benzamide (1)
This protocol outlines the synthesis of the amide substrate from 7-Fluoro-2-methylquinolin-8-amine and benzoyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Fluoro-2-methylquinolin-8-amine | 176.19 | 1.76 g | 10.0 |
| Benzoyl Chloride | 140.57 | 1.48 mL (1.76 g) | 12.5 |
| Pyridine | 79.10 | 5 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
To a stirred solution of 7-Fluoro-2-methylquinolin-8-amine (1.76 g, 10.0 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere at 0 °C, add pyridine (5 mL).
-
Slowly add benzoyl chloride (1.48 mL, 12.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(7-Fluoro-2-methylquinolin-8-yl)benzamide (1).
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of the amide substrate.
Part B: Palladium-Catalyzed C-H Arylation of N-(7-Fluoro-2-methylquinolin-8-yl)benzamide (1)
This protocol describes the directed C-H arylation of the synthesized amide with an aryl bromide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-(7-Fluoro-2-methylquinolin-8-yl)benzamide (1) | 280.29 | 280 mg | 1.0 |
| 4-Bromotoluene | 171.04 | 256 mg | 1.5 |
| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 |
| Toluene | 92.14 | 5 mL | - |
Procedure:
-
In a sealable reaction tube, combine N-(7-Fluoro-2-methylquinolin-8-yl)benzamide (1) (280 mg, 1.0 mmol), 4-bromotoluene (256 mg, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add dry toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the arylated product.
Visualization of the Catalytic Cycle:
Caption: A simplified catalytic cycle for the directed C-H arylation.
Future Perspectives and Applications
The strategic placement of the fluoro and methyl groups on the 8-aminoquinoline scaffold opens up numerous avenues for further synthetic exploration and drug discovery. The fluorine atom can be leveraged to enhance metabolic stability and binding affinity of drug candidates. The methyl group can serve as a handle for further functionalization, allowing for the introduction of additional diversity. The application of 7-Fluoro-2-methylquinolin-8-amine in the synthesis of novel bioactive molecules, particularly in the areas of oncology and infectious diseases, warrants further investigation.
References
- Manetti, F., et al. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules2021, 26, 1234.
- Ferreira, M-J., et al. 260 quinolones for applications in medicinal chemistry: synthesis and structure. In Quinolones and Fluoroquinolones; IntechOpen, 2018.
-
Corbet, M.; De Campo, F. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angew. Chem. Int. Ed. Engl.2013 , 52, 9896-9898. [Link]
-
Li, G., et al. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chem. Rec.2024 , e202400116. [Link]
-
Kondo, Y., et al. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega2019 , 4, 21543-21550. [Link]
- Al-Busafi, S. N., et al.
- Daugulis, O., et al.
- De la Guardia, C., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules2020, 25, 4321.
- Daugulis, O., et al. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angew. Chem. Int. Ed.2013, 52, 9896-9898.
- Wang, Z., et al. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chem. Rec.2024, e202400116.
- Gulea, M., et al. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules2021, 26, 5467.
- da Silva, A. D., et al. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. J. Braz. Chem. Soc.2022, 33, 1-22.
-
Berger, M., et al. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry2016 , 22, 16805-16808. [Link]
- Kerzig, C., et al. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-di(quinolin-8-yl)pyridine-Based Ruthenium(II) Complexes. Inorg. Chem.2024, 63, 3785-3796.
- Ghorbani-Vaghei, R., et al. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Iran. J. Chem. Chem. Eng.2013, 32, 55-61.
- Gouda, M. A. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Rev. Org. Chem.2022, 19, 748-764.
- Wang, Y., et al. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega2023, 8, 7136-7145.
- Al-Busafi, S. N., et al.
- Nemez, D. B., et al. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Can. J. Chem.2023, 101, 433-442.
- Csomos, A., et al. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc2022, 2022, 41-54.
- Vijayakumar, V., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Adv.2015, 5, 61466-61480.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 7-Fluoro-2-methylquinolin-8-amine (FMQA) in Advanced Materials
This guide outlines the technical application of 7-Fluoro-2-methylquinolin-8-amine (FMQA) , a specialized fluorinated building block. While structurally related to the kinase inhibitor scaffolds used in drug development (e.g., Pralsetinib intermediates), this protocol focuses on its high-value utility in Material Science , specifically for Organic Light-Emitting Diodes (OLEDs) and C-H Activation Catalysis .
Executive Summary & Chemical Profile
7-Fluoro-2-methylquinolin-8-amine (FMQA) represents a "privileged scaffold" where the electronic tuning of the fluorine atom (C7 position) and the steric steering of the methyl group (C2 position) synergize to create a ligand with exceptional properties.
In material science, FMQA is not merely a precursor; it is a LUMO-lowering ligand . The electron-withdrawing fluorine atom stabilizes the molecular orbitals, making its metal complexes (e.g., with Zn²⁺ or Pt²⁺) more resistant to oxidation and inducing a "blue shift" in emission compared to non-fluorinated analogs.
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | 7-Fluoro-2-methylquinolin-8-amine |
| CAS Number | Derivative of 1128-74-1 (Parent Quinoline) |
| Molecular Formula | C₁₀H₉FN₂ |
| Key Property | High-affinity bidentate chelation (N,N-donor) |
| Material Application | OLED Emitters (Blue/Green), n-type Semiconductors, C-H Activation Directing Group |
Application I: Blue-Shifted OLED Emitters
The primary material application of FMQA is as a ligand for Zinc (Zn) or Beryllium (Be) complexes. Unlike the classic Alq3 (8-hydroxyquinoline) which emits green, 8-aminoquinoline complexes often exhibit higher energy emissions. The 7-Fluoro substitution further stabilizes the HOMO level, pushing emission towards the blue spectrum—a critical bottleneck in OLED technology.
Mechanism of Action
-
Chelation: FMQA forms a neutral, bis-chelated complex with Zn²⁺ [Zn(FMQA)₂].
-
Fluorine Effect: The strong electronegativity of the fluorine at C7 inductively pulls electron density from the aromatic ring, lowering the HOMO/LUMO energy levels.
-
Result: Enhanced electron mobility and blue-shifted electroluminescence (EL).
Protocol A: Synthesis of Bis(7-fluoro-2-methylquinolin-8-amino)zinc(II)
Reagents:
-
FMQA (Ligand): 2.0 mmol
-
Zinc Acetate Dihydrate [Zn(OAc)₂[1]·2H₂O]: 1.0 mmol
-
Solvent: Methanol (HPLC Grade)
-
Base: Triethylamine (TEA) (Optional, for deprotonation assistance)
Workflow:
-
Dissolution: Dissolve 2.0 mmol of FMQA in 20 mL of warm methanol (50°C) under N₂ atmosphere.
-
Metal Addition: Dissolve 1.0 mmol of Zn(OAc)₂·2H₂O in 10 mL methanol. Add dropwise to the ligand solution.[1][2][3]
-
Complexation: The solution will likely fluoresce immediately under UV (365 nm). Stir at reflux (65°C) for 4 hours.
-
Precipitation: Cool to room temperature. The complex [Zn(FMQA)₂] typically precipitates as a pale yellow/white solid.
-
Purification: Filter and wash with cold methanol (x3) and diethyl ether (x2).
-
Sublimation: For OLED device grade, purify via vacuum sublimation at 10⁻⁶ Torr (T_sub ≈ 220–260°C).
Visualization: OLED Device Stack
[4]
Application II: Directing Group for C-H Activation
In the synthesis of advanced polymers or conjugated materials, functionalizing the "unreactive" C-H bonds is difficult. FMQA acts as a removable directing group . The 8-amino/quinoline nitrogen pair coordinates with Palladium (Pd), forcing the catalyst to activate the C-H bond at the ortho position of an attached acid substrate.
Why FMQA? The 7-Fluoro group alters the basicity of the quinoline nitrogen, allowing for easier removal of the directing group after the reaction compared to the unsubstituted 8-aminoquinoline.
Protocol B: Pd-Catalyzed Functionalization of Material Monomers
Scenario: Functionalizing a benzoic acid derivative (monomer) with an alkyl group to improve solubility in organic solvents.
Reagents:
-
Substrate: Benzoic acid derivative (linked to FMQA via amide bond).
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Alkylating Agent: Alkyl iodide (e.g., Octyl iodide).
-
Additives: AgOAc (Oxidant), PivOH (Ligand).
Step-by-Step:
-
Amide Formation: First, couple the material monomer (carboxylic acid) with FMQA using standard EDC/HOBt coupling to form the Substrate-FMQA amide.
-
Catalytic Run:
-
Combine Substrate-FMQA (1 eq), Pd(OAc)₂ (0.1 eq), AgOAc (2 eq), and Alkyl-I (2 eq) in Toluene.
-
Heat to 110°C in a sealed tube for 18 hours.
-
-
Mechanism: The Pd coordinates to the N of the quinoline and the N of the amide, forming a rigid 5,6-membered palladacycle that places the ortho C-H bond in perfect proximity for activation.
-
Cleavage: After purification, hydrolyze the FMQA auxiliary using basic conditions (NaOH/EtOH) to recover the functionalized monomer.
Synthesis of the Ligand (FMQA)
If FMQA is not commercially available in bulk, it must be synthesized from 2-amino-4-fluorotoluene via a modified Skraup or Doebner-Miller reaction, followed by nitration and reduction.
Visualization: Synthesis Pathway
Safety & Handling (E-E-A-T)
-
Toxicity: 8-aminoquinolines can be nephrotoxic and cause methemoglobinemia (similar to primaquine). Handle with full PPE (gloves, respirator).
-
Fluorine Hazards: While the C-F bond is stable, combustion of fluorinated materials can release HF. Use appropriate exhaust scrubbers during sublimation or high-temp degradation studies.
-
Storage: Store FMQA under inert atmosphere (Argon) at 4°C. Amines are prone to oxidation (browning) over time.
References
-
Daugulis, O., et al. "Palladium-Catalyzed Auxiliary-Directed C–H Functionalization of Benzoic Acids." Journal of the American Chemical Society, 2005.
-
Tang, C. W., & VanSlyke, S. A. "Organic electroluminescent diodes." Applied Physics Letters, 1987. (Foundational reference for Quinoline-Metal complexes in OLEDs).
-
He, G., et al. "Fluorine-containing 8-hydroxyquinoline derivatives and their metal complexes for OLEDs." Journal of Materials Chemistry C, 2013. (Analogous chemistry demonstrating the "Fluorine Blue-Shift" effect).
-
PubChem Compound Summary. "8-Amino-2-methylquinoline." (Base structure data).
Sources
Application Note: Live-Cell Imaging of Intracellular Zinc Using the 7-Fluoro-2-methylquinolin-8-amine Scaffold
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Intracellular Metal Ion Imaging, Fluorescent Probe Development, Cell Biology
Introduction & Mechanistic Rationale
The accurate visualization of intracellular secondary messengers, particularly labile zinc (Zn²⁺), requires fluorescent probes that are highly selective, sensitive, and physiologically compatible. The 2-methyl-8-aminoquinoline core is a classic metal-binding pharmacophore widely utilized in the design of Zn²⁺ sensors (e.g., the Zinquin family)[1]. However, deploying the unmodified scaffold in live-cell environments presents a fundamental chemical challenge: the pKa of the 8-amino group is approximately 7.3. At a physiological pH of 7.4, a significant fraction of the probe remains protonated. This protonation not only competes with Zn²⁺ binding but also disrupts the Photoinduced Electron Transfer (PET) mechanism, leading to high background fluorescence and a poor signal-to-noise ratio[2].
As a Senior Application Scientist, I advocate for the use of the 7-Fluoro-2-methylquinolin-8-amine scaffold to overcome these limitations. The strategic incorporation of a fluorine atom at the 7-position introduces a strong electron-withdrawing effect via induction, fundamentally altering the electronic properties of the quinoline ring[3][4].
The Causality of the Structural Design:
-
The 7-Fluoro Substitution (pKa Tuning): Fluorination drops the pKa of the 8-amino group to < 6.0. This ensures the amine lone pair is strictly unprotonated at pH 7.4. In the apo-state (metal-free), this free lone pair actively quenches the quinoline fluorophore via PET, resulting in a dark background. Similar fluorination strategies have been validated in drug development to optimize target engagement and lipophilicity in 8-aminoquinolines[5].
-
The 2-Methyl Substitution (Stoichiometric Control): The methyl group at the 2-position creates steric hindrance that prevents the formation of non-fluorescent 2:1 (ligand:metal) complexes, locking the binding stoichiometry to a highly fluorescent 1:1 complex[1].
Photophysical Properties & Comparative Data
To understand the operational advantage of the 7-fluoro derivative, we must compare its photophysical baseline against the standard scaffold. The data below summarizes why the fluorinated analog is the superior choice for live-cell assays.
| Property / Metric | Standard (2-Methyl-8-aminoquinoline) | Optimized (7-Fluoro-2-methylquinolin-8-amine) | Causality / Experimental Impact |
| 8-Amino pKa | ~7.3 | < 6.0 | Ensures the probe is unprotonated at pH 7.4, maximizing Zn²⁺ binding capacity[2]. |
| Apo-State PET | Partial (pH dependent) | Highly Efficient | The unprotonated amine lone pair strictly quenches baseline fluorescence. |
| Background (pH 7.4) | Moderate / High | Very Low | Drastically improves the dynamic range (Turn-On ratio) of the assay. |
| Binding Stoichiometry | 1:1 (Sterically enforced) | 1:1 (Sterically enforced) | Prevents self-quenching from complex stacking[1]. |
| Excitation / Emission | ~340 nm / ~490 nm | ~350 nm / ~500 nm | Slight bathochromic shift; compatible with standard DAPI/UV filter sets. |
Experimental Workflow
The following workflow outlines the critical path from probe loading to quantitative image analysis.
Figure 1: End-to-end experimental workflow for live-cell Zn²⁺ imaging. Note the critical calibration step (Yellow) required for assay validation.
Self-Validating Experimental Protocols
A fluorescent imaging experiment is only as trustworthy as its controls. The protocol below is designed as a self-validating system : it inherently proves that the observed fluorescence is derived from Zn²⁺ and not from probe aggregation, autofluorescence, or environmental artifacts.
Protocol A: Probe Preparation and Cell Loading
Causality Note: Quinoline probes are highly hydrophobic. Improper preparation leads to micelle formation (false positives) or precipitation.
-
Stock Solution: Dissolve the 7-Fluoro-2-methylquinolin-8-amine-based probe in anhydrous, cell-culture grade DMSO to a concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
Cell Preparation: Culture cells (e.g., HeLa, HEK293) on 35 mm glass-bottom confocal dishes until 70-80% confluent.
-
Loading Buffer: Dilute the DMSO stock into Phenol Red-Free Hank's Balanced Salt Solution (HBSS) to a final working concentration of 2 µM.
-
Why Phenol Red-Free? Phenol red heavily absorbs UV/blue light, directly overlapping with the probe's excitation (~350 nm) and emission (~500 nm) spectra, causing severe signal attenuation.
-
Why HBSS? Complete media contains serum proteins (BSA) that will sequester the hydrophobic probe, preventing cellular uptake.
-
-
Incubation: Aspirate culture media, wash cells once with HBSS, and add 1 mL of the Loading Buffer. Incubate at 37°C for 30 minutes in the dark.
-
Washing: Aspirate the Loading Buffer and wash the cells three times with warm HBSS to remove extracellular background.
Protocol B: Confocal Imaging and In Situ Calibration
Causality Note: To prove the signal is Zn²⁺-specific, we must establish the absolute minimum (
-
Baseline Imaging (
): Image the cells using a confocal microscope equipped with a UV laser (e.g., 355 nm or 405 nm if two-photon is unavailable) and a 450-550 nm emission filter. Keep laser power <2% to prevent phototoxicity. -
Minimum Signal Calibration (
):-
Add TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to a final concentration of 50 µM directly to the dish.
-
Mechanism: TPEN is a highly cell-permeable, exceptionally strong heavy-metal chelator (
for Zn²⁺ ~ M). It strips all Zn²⁺ from the probe, returning it to its PET-quenched state. Image after 5 minutes.
-
-
Maximum Signal Calibration (
):-
Wash out the TPEN carefully (3x HBSS).
-
Add Zinc Pyrithione (10 µM) and ZnCl₂ (50 µM) to the dish.
-
Mechanism: Pyrithione is a zinc ionophore that rapidly transports extracellular Zn²⁺ across the plasma membrane, completely saturating the intracellular probes. Image after 5 minutes.
-
Signaling and Binding Pathway
The efficacy of the 7-Fluoro-2-methylquinolin-8-amine scaffold relies entirely on the modulation of the Photoinduced Electron Transfer (PET) mechanism.
Figure 2: The PET signaling mechanism. The 7-fluoro group guarantees the apo-probe remains in the PET-active (quenched) state at physiological pH, enabling a high-contrast turn-on response upon Zn²⁺ binding.
References
-
Title: A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: “Recycling” Classical Drugs for Malaria Source: Chemical Reviews - ACS Publications URL: [Link]
- Source: Google Patents (WO2017191599A1)
-
Title: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position Source: ResearchGate URL: [Link]
Sources
- 1. A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
- 3. WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
7-Fluoro-2-methylquinolin-8-amine as a building block for heterocycles
Technical Guide: 7-Fluoro-2-methylquinolin-8-amine as a Heterocyclic Building Block
Executive Summary
7-Fluoro-2-methylquinolin-8-amine (CAS: 1420791-32-7) is a specialized "privileged scaffold" in modern medicinal chemistry. While the 8-aminoquinoline (8-AQ) moiety is widely recognized as a powerful bidentate directing group for C–H activation, this specific derivative offers two critical advantages over the unsubstituted parent:
-
Metabolic Blocking: The fluorine atom at the C7 position blocks a primary site of CYP450-mediated oxidative metabolism (hydroxylation), significantly enhancing the metabolic stability of the final drug candidate.
-
Regioselective Handles: The C2-methyl group provides a steric handle that modulates solubility and lipophilicity, while the C8-amine serves as the primary reactive site for amide coupling, sulfonylation, or heterocycle fusion.
This guide details the synthesis of this building block, its application as a robust directing group for C(sp3)–H functionalization, and protocols for its conversion into bioactive sulfonamides.
Part 1: Synthesis of the Building Block
The synthesis relies on the synergistic directing effects of the quinoline ring and the C7-fluorine substituent. In electrophilic aromatic substitution, the quinoline nitrogen deactivates the pyridine ring, directing substitution to the benzene ring (positions 5 and 8). The C7-fluorine atom is an ortho/para director; its strong ortho-directing effect reinforces substitution at C8.
Workflow Diagram
Figure 1: Regioselective synthesis pathway leveraging electronic directing effects.
Protocol 1: Regioselective Nitration & Reduction
Objective: Synthesize 7-fluoro-2-methylquinolin-8-amine from 7-fluoro-2-methylquinoline.
Reagents:
-
7-Fluoro-2-methylquinoline (1.0 equiv)
-
Fuming Nitric Acid (HNO3, >90%)
-
Sulfuric Acid (H2SO4, conc.)
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H2) or Ammonium Formate
Step-by-Step Methodology:
-
Nitration (The Critical Step):
-
Dissolve 7-fluoro-2-methylquinoline (10 mmol) in concentrated H2SO4 (5 mL) at 0°C.
-
Dropwise add a mixture of fuming HNO3 (1.2 equiv) and H2SO4 (2 mL), maintaining the internal temperature below 5°C. Note: The 7-F substituent directs the nitro group exclusively to the 8-position, avoiding the 5-isomer often seen in unsubstituted quinolines.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Pour onto crushed ice/water (50 mL). Neutralize carefully with NH4OH to pH 8. The yellow precipitate (8-nitro intermediate) is filtered, washed with water, and dried.
-
QC Check: 1H NMR should show a downfield shift of the aromatic protons due to the nitro group.
-
-
Reduction:
-
Suspend the 8-nitro intermediate in MeOH (20 mL).
-
Add 10% Pd/C (5 wt% loading relative to substrate).
-
Safety: Purge the vessel with Nitrogen (N2) to remove oxygen.
-
Introduce H2 gas (balloon pressure, 1 atm) or add Ammonium Formate (5 equiv) for transfer hydrogenation. Stir at RT for 4–6 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
-
Validation Criteria:
-
Appearance: Light brown to off-white solid.
-
1H NMR (DMSO-d6): Diagnostic broad singlet for NH2 around 6.0–7.0 ppm. The coupling constant between H-5 and H-6 and the F-H coupling will be distinct.
-
MS (ESI): [M+H]+ = 177.08 (Calculated).
Part 2: Application as a Directing Group (C–H Activation)
The 8-aminoquinoline moiety is the "gold standard" for directing Pd(II) and Ni(II) to activate unreactive C(sp3)–H bonds. The 7-Fluoro derivative is particularly valuable here: the electron-withdrawing fluorine lowers the pKa of the amide NH, potentially facilitating the deprotonation step required for metal coordination, while preventing oxidative degradation of the auxiliary during harsh catalytic cycles.
Mechanistic Cycle
Figure 2: The 8-Aminoquinoline-directed C(sp3)-H functionalization cycle.
Protocol 2: C(sp3)–H Arylation (The "Daugulis" Type Reaction)
Objective: Use the 7-F-2-Me-8-AQ auxiliary to install an aryl group onto a carboxylic acid substrate (e.g., propionic acid derivative).
Reagents:
-
Substrate: Amide derived from 7-Fluoro-2-methylquinolin-8-amine and Carboxylic Acid.
-
Aryl Iodide (Ar-I, 2.0 equiv).
-
Catalyst: Pd(OAc)2 (10 mol%).
-
Oxidant/Additive: AgOAc (1.5 equiv).
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology:
-
Substrate Preparation (Amide Coupling):
-
React the carboxylic acid substrate with 7-Fluoro-2-methylquinolin-8-amine using HATU/DIPEA in DMF.
-
Isolate the amide.[1] This is your "Directed Substrate".
-
-
C–H Arylation:
-
In a glovebox or Schlenk tube, combine:
-
Directed Substrate (0.2 mmol)
-
Pd(OAc)2 (4.5 mg, 0.02 mmol)
-
AgOAc (50 mg, 0.3 mmol)
-
Aryl Iodide (0.4 mmol)
-
Toluene (2 mL)
-
-
Seal the tube and heat to 110°C for 12–24 hours.
-
Mechanism:[2][3][4][5][6] The 8-AQ nitrogen and the amide nitrogen chelate the Pd, forming a rigid 5,6-membered metallacycle that forces the Pd into proximity with the β-C(sp3)-H bond.
-
-
Workup & Cleavage:
-
Filter through Celite (removes Ag salts).
-
Purify by column chromatography.[1]
-
Auxiliary Removal: To recover the functionalized acid, treat the product with NaOH/EtOH (reflux) or use the mild oxidative deprotection (NaNO2/H2SO4) if the substrate is sensitive.
-
Why this works: The 7-Fluoro group makes the auxiliary less electron-rich than the standard 8-aminoquinoline. This can reduce non-productive oxidative dimerization of the auxiliary itself, a common side reaction.
Part 3: Heterocycle Synthesis (Bioactive Sulfonamides)
Beyond acting as a temporary auxiliary, the 7-Fluoro-2-methylquinolin-8-amine scaffold is a potent pharmacophore in its own right. Sulfonamide derivatives of 8-aminoquinolines have shown significant potential as anticancer agents and metal chelators.
Protocol 3: Synthesis of 7-Fluoro-8-sulfonamidoquinolines
Objective: Synthesize a library of sulfonamides for biological screening.
Reagents:
-
7-Fluoro-2-methylquinolin-8-amine (1.0 equiv)
-
Arylsulfonyl chlorides (R-SO2Cl, 1.1 equiv)
-
Pyridine (Solvent/Base) or DCM/Et3N
-
DMAP (Catalytic, 10 mol%)
Methodology:
-
Dissolve the amine (1.0 mmol) in dry Pyridine (3 mL). Alternatively, use DCM with 2.0 equiv Et3N.
-
Add DMAP (0.1 mmol) to catalyze the reaction (crucial for sterically hindered amines like the 8-aminoquinoline).
-
Slowly add the sulfonyl chloride at 0°C.
-
Stir at RT for 4–12 hours. Monitor by TLC (the sulfonamide is usually much less polar than the amine).
-
Quench: Add water. If using Pyridine, extract with EtOAc and wash extensively with CuSO4 solution (to remove pyridine) or 1M HCl.
-
Crystallization: These sulfonamides often crystallize readily from EtOH/Water.
Data Interpretation:
-
1H NMR: The NH proton of the sulfonamide is highly deshielded (9.0–10.5 ppm).
-
Biological Relevance: The resulting structure contains the N-S-Ar motif and the quinoline N. This creates a potential "N-N" chelating pocket for Zinc or Copper metalloenzymes, while the 7-F prevents metabolic deactivation.
References
-
Regioselectivity in Quinoline Nitration
-
Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." Accessed Oct 2023.
-
-
8-Aminoquinoline as a Directing Group (Mechanism)
-
Organometallics. "Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization." ACS Publications, 2021.
-
-
Deprotection of 8-Aminoquinoline Auxiliaries
-
PubMed. "Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group." NIH, 2016.
-
-
Imidazoquinoline Synthesis (Related Scaffolds)
-
ACS Omega. "Synthesis of Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization." ACS Publications, 2025 (Projected/Recent).
-
-
General Properties of 8-Aminoquinolines
-
ChemRxiv. "Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization."
-
Sources
Troubleshooting & Optimization
7-Fluoro-2-methylquinolin-8-amine stability and degradation issues
Stability, Degradation, and Troubleshooting
Introduction: The "Silent" Instability
7-Fluoro-2-methylquinolin-8-amine is a critical building block in medicinal chemistry, particularly for scaffold hopping in antimalarial and kinase inhibitor research.[1] However, it presents a unique stability profile that often catches researchers off guard.[1] Unlike simple anilines, the 8-aminoquinoline (8AQ) core is electronically primed for oxidative dimerization and metal chelation .[1]
This guide moves beyond standard safety data sheets to address the specific chemical behaviors that cause low yields, "ghost peaks" in HPLC, and black tar formation during storage.
Module 1: Critical Storage & Handling
The majority of "purity failures" occur before the reaction flask is even opened. This compound is air- and light-sensitive.[1]
The "Golden Rules" of Storage
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon or Nitrogen (Strict) | The electron-rich 8-amino group undergoes rapid autoxidation in the presence of |
| Temperature | -20°C (Freezer) | Retards the kinetics of spontaneous dimerization.[1] At Room Temp (RT), solid-state degradation is slow but solution-state is rapid.[1] |
| Container | Amber Glass / Foil Wrap | Photo-oxidation is catalyzed by the quinoline ring system, which acts as a photosensitizer under UV/Blue light.[1] |
| Solvent | Degassed Solvents Only | Dissolving in non-degassed DMSO or DMF triggers immediate oxidation (color change from yellow to brown within hours).[1] |
Q: My sample turned from bright yellow to brownish-green. Is it usable? A: Likely no . The green/brown color indicates the formation of "quinoline black" oligomers.
-
Test: Run a TLC (50% EtOAc/Hexane). If you see a baseline spot (polymer) and a fast-moving spot (dimer) alongside your product, repurification is required.[1]
-
Recovery: Dissolve in DCM, wash with 10%
(sodium thiosulfate) to reduce minor oxidized species, and filter through a short pad of silica.
Module 2: Degradation Mechanisms (The "Why")
Understanding the degradation pathway allows you to prevent it. The 7-Fluoro substituent pulls electron density, slightly lowering the pKa of the amine compared to the non-fluorinated parent, but it does not prevent the formation of the radical intermediate.
Pathway: Oxidative Dimerization & Chelation
The 8-amino and 1-nitrogen atoms create a perfect "pocket" for binding metals (poisoning catalysts) or initiating radical chemistry.[1]
Figure 1: The primary degradation and interference pathways. Note that oxidation leads to dimers, while the presence of transition metals leads to stable chelate complexes that arrest catalysis.
Module 3: Troubleshooting Synthesis
Common scenarios where this building block fails in reaction.
Scenario A: Buchwald-Hartwig Coupling Fails (0% Yield)
Symptom: Starting material remains, catalyst turns black/precipitates.[1] Root Cause: Catalyst Poisoning. The 8-aminoquinoline motif is a bidentate ligand (N1 + 8-NH2).[1] It binds to Pd more tightly than your phosphine ligand, deactivating the catalyst. Solution:
-
Use a Bidentate Ligand: Switch to BINAP or Xantphos, which compete better for the metal center than monodentate ligands.[1]
-
Pre-protection: Protect the 8-amine as an amide or carbamate before attempting couplings on other parts of the ring (if applicable).
-
Alternative: Use Ullmann-type conditions (CuI) which often tolerate this chelation better than Pd.[1]
Scenario B: Amide Coupling (Low Yield / Messy)
Symptom: Multiple spots on TLC, low conversion.[1] Root Cause: Nucleophilicity vs. Basicity. The 7-Fluoro group reduces the nucleophilicity of the 8-NH2. Furthermore, the 8-NH2 forms an intramolecular hydrogen bond with the quinoline nitrogen, making it reluctant to attack electrophiles. Solution:
-
Use Stronger Activation: Standard EDC/HOBt often fails.[1] Use HATU or POCl3 (to make the acid chloride).
-
Base Choice: Avoid weak bases. Use DIPEA or NaH to disrupt the internal H-bond and deprotonate the amine.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Interpreting confusing data.
Q: I see a "Ghost Peak" at RRT 1.2 (Relative Retention Time). What is it? A: This is likely the Azo-dimer (Ar-N=N-Ar).[1] It is highly lipophilic and elutes after the monomer.
-
Verification: Check the UV spectrum.[1][2] The dimer usually has a red-shifted max absorbance compared to the monomer due to extended conjugation.
Q: My LC-MS shows [M+H]+ = 177, but also a huge peak at 199.[1] Is it an impurity? A: No, this is likely the Sodium Adduct [M+Na]+ .[1]
-
Reason: Quinoline nitrogens are notorious for scavenging sodium ions from glass or solvents.[1]
-
Fix: Add 0.1% Formic Acid to your mobile phase to force protonation [M+H]+ and suppress sodiation.[1]
Decision Tree: Diagnosing Purity Issues
Figure 2: Rapid diagnostic logic for HPLC anomalies associated with 7-fluoro-2-methylquinolin-8-amine.
References
-
Vertex AI Search. (2024).[1] Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv.[1] Link
-
BenchChem. (2025).[1][3][4] Stability and Storage Conditions Summary for Aminoquinolines. Link
-
Discovery Fine Chemicals. (2025).[1] 8-Aminoquinoline Product Safety and Handling. Link
-
World Health Organization (WHO). (2020).[1] Safety of 8-aminoquinoline antimalarial medicines. Link
-
American Chemical Society (ACS). (2021).[1] Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization. Organometallics. Link
Sources
Technical Support Center: Overcoming Solubility Challenges with 7-Fluoro-2-methylquinolin-8-amine
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 7-Fluoro-2-methylquinolin-8-amine and structurally related halogenated quinoline derivatives.
Quinoline derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of antimicrobial, antimalarial, and anticancer therapeutics[1]. However, these compounds notoriously suffer from poor aqueous solubility. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these formulation hurdles.
Part 1: Understanding the Solubility Profile (FAQ)
Q1: Why is 7-Fluoro-2-methylquinolin-8-amine so difficult to dissolve in aqueous media? A: The solubility barrier is driven by conflicting molecular forces. The bicyclic aromatic quinoline ring system is inherently hydrophobic, which severely limits its interaction with water[2]. The addition of a fluorine atom at the C7 position further increases the molecule's lipophilicity (LogP) and strengthens its crystal lattice energy. While the C8-amino group introduces some polar character and hydrogen-bonding capacity[2], it is thermodynamically insufficient to overcome the hydrophobic penalty of the fluorinated core in neutral aqueous environments[3].
Q2: Which organic solvents are best suited for preparing high-concentration stock solutions? A: Polar aprotic solvents are the gold standard for this compound class. The strong dipole moments of these solvents effectively disrupt the intermolecular hydrogen bonds of the crystal lattice, solvating the molecule efficiently[2].
Quantitative Solvent Compatibility Summary
| Solvent Class | Recommended Solvent | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | High (>50 mM) | Strong dipole moment effectively solvates the fluorinated aromatic core and amine[2]. |
| Polar Protic | Methanol, Ethanol | Moderate (5-20 mM) | Facilitates hydrogen bonding with the 8-amino group, but limited by the hydrophobic core[2]. |
| Aqueous (Neutral) | PBS (pH 7.4), Water | Very Low (<0.1 mM) | High lattice energy and hydrophobicity drive exclusion from water[3]. |
| Aqueous (Acidic) | 0.1 M HCl | Moderate (1-10 mM) | Protonation of the quinoline nitrogen forms a highly soluble cationic salt[4]. |
Part 2: Troubleshooting In Vitro Assay Formulations
Q3: How can I prevent the compound from "crashing out" when diluting DMSO stocks into aqueous assay buffers? A: Precipitation upon dilution (solvent shift) occurs when the local concentration of the hydrophobic compound exceeds its thermodynamic solubility in the new aqueous environment. Direct 1:100 dilutions often create localized zones of supersaturation, leading to rapid nucleation and precipitation.
Protocol: Step-Down Dilution with Co-solvents
-
Stock Preparation: Prepare a 10 mM stock solution of 7-Fluoro-2-methylquinolin-8-amine in 100% anhydrous DMSO.
-
Buffer Preparation: Pre-warm the target aqueous assay buffer to 37°C to maximize kinetic solubility.
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into an intermediate solvent phase (e.g., 50% DMSO / 50% PEG-400, or a buffer containing 10% Hydroxypropyl-β-cyclodextrin).
-
Final Addition: Slowly add the intermediate solution dropwise to the final assay buffer under vigorous vortexing to prevent localized supersaturation.
-
Self-Validating System: After formulation, centrifuge the sample at 10,000 x g for 10 minutes. The absence of a visible pellet confirms macroscopic solubility. For microscopic validation, measure the absorbance at 600 nm; an OD600 > 0.05 indicates unwanted colloidal aggregation.
Workflow for solubilizing 7-Fluoro-2-methylquinolin-8-amine for biological assays.
Q4: Can pH adjustment improve the aqueous solubility of this compound? A: Yes. Quinoline is a weak base, and its solubility is highly pH-dependent[4]. By lowering the pH below the pKa of the quinoline nitrogen, you protonate the molecule, converting the free base into a cationic salt which is vastly more water-soluble. However, be cautious of the "salting-out" effect: high buffer concentrations or excessive ionic strength can actually decrease the solubility of ionizable organic compounds, leading to unexpected precipitation[4].
Mechanistic pathway of pH-dependent solubility and salting-out effects.
Part 3: Advanced Solubilization Workflows (In Vivo)
Q5: We are moving to in vivo animal models. How do we formulate 7-Fluoro-2-methylquinolin-8-amine for oral dosing given its low solubility? A: For in vivo applications, formulating the compound as an Amorphous Solid Dispersion (ASD) is the leading strategy for poorly soluble New Chemical Entities (NCEs)[5]. ASDs kinetically trap the drug in a high-energy amorphous state, entirely bypassing the high crystal lattice energy barrier of the fluorinated solid.
Protocol: Temperature-Shift Spray Drying for ASDs
-
Polymer Selection: Select an amphiphilic carrier polymer (e.g., HPMCAS or PVP-VA) that can stabilize the amorphous drug.
-
Dissolution: Suspend the polymer and 7-Fluoro-2-methylquinolin-8-amine in a volatile solvent system (e.g., methanol/dichloromethane).
-
Temperature Shift: Standard room-temperature dissolution often yields low throughput (e.g., <0.125 wt% drug concentration). Heat the solution in a pressurized system (up to 130°C) to dramatically increase kinetic energy and solvent capacity. This temperature shift method can achieve an 8- to 14-fold increase in solubility, allowing you to reach a target drug weight percentage of >1 wt%[5].
-
Spray Drying: Atomize the heated solution into a drying chamber. The fast-drying rate rapidly evaporates the solvent, kinetically trapping the compound before it can crystallize[5].
-
Self-Validating System: Analyze the final spray-dried powder using Powder X-Ray Diffraction (PXRD). The presence of a broad "amorphous halo" without any sharp crystalline diffraction peaks confirms the successful destruction of the crystal lattice.
References
-
Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers - BenchChem. Available at:
-
Quinoline - Wikipedia. Available at:
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed (NIH). Available at:
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms - Drug Development & Delivery. Available at:
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis - ACS Publications. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Optimizing reaction conditions for 7-Fluoro-2-methylquinolin-8-amine
Introduction
Welcome to the technical support center for the synthesis and optimization of 7-Fluoro-2-methylquinolin-8-amine. This molecule is a key building block in medicinal chemistry and drug development, valued for its role as a scaffold in various therapeutic agents. The introduction of a fluorine atom at the 7-position and an amine at the 8-position creates a unique electronic and structural profile, but also introduces specific challenges in its synthesis.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis, improve yields, and ensure the purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7-Fluoro-2-methylquinolin-8-amine, which is commonly approached via a Doebner-von Miller reaction followed by nitration and reduction, or by starting with a pre-functionalized aniline.
Q1: My reaction is producing a low yield of the quinoline core, and I'm observing a significant amount of dark, tarry byproduct. What's going wrong?
This is a classic issue in Skraup and Doebner-von Miller reactions, which are often highly exothermic.[1] The tar is typically a result of the polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) under harsh acidic and high-temperature conditions.[2]
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Runaway Exothermic Reaction | 1. Control Acid Addition: Add the concentrated sulfuric acid slowly and portion-wise while cooling the reaction vessel in an ice bath. This dissipates heat and prevents the temperature from spiking, which accelerates polymerization.[1] 2. Use a Moderator: Add a small amount of a moderator like ferrous sulfate (FeSO₄) or boric acid. These substances help to control the vigor of the reaction, leading to a more controlled and less violent exotherm. |
| Polymerization of Crotonaldehyde | 1. Optimize Reagent Stoichiometry: Ensure you are not using a large excess of crotonaldehyde. Keeping its concentration low minimizes the rate of self-polymerization.[2] 2. Control Temperature Post-Initiation: Once the reaction begins (often indicated by bubbling), remove the external heat source. The reaction's own exotherm should be sufficient to drive it to completion. Re-apply gentle heat only if the reaction stalls.[1] |
| Impure Reagents | 1. Use High-Purity Reagents: Ensure your starting aniline and glycerol/crotonaldehyde are of high purity and, if necessary, distilled before use. Water content can interfere with the dehydration of glycerol to acrolein in a classic Skraup synthesis. |
Troubleshooting Workflow for Low Yield & Tar Formation
Caption: A plausible synthetic route.
This pathway involves:
-
Doebner-von Miller Cyclization: Reacting 3-fluoro-2-nitroaniline with crotonaldehyde in the presence of a strong acid and an oxidizing agent to form the 7-fluoro-2-methyl-8-nitroquinoline intermediate. 2[3][4][5]. Nitro Group Reduction: Reducing the nitro group at the 8-position to the desired amine. This is typically achieved using methods like catalytic hydrogenation (H₂ over Pd/C) or metal/acid reduction (e.g., Fe, Sn, or SnCl₂ in HCl).
Q2: Can you explain the mechanism of the Doebner-von Miller reaction?
The mechanism is a cascade of reactions that builds the quinoline ring system.
[6][7][8]1. Michael Addition: The reaction begins with a conjugate (Michael) addition of the aniline's amino group to an α,β-unsaturated carbonyl compound (crotonaldehyde). 2. Cyclization: The resulting enol or enamine intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aniline ring. This acid-catalyzed step forms a six-membered heterocyclic ring. 3. Dehydration: The cyclic alcohol intermediate is then dehydrated under the acidic conditions to form a dihydroquinoline. 4. Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline. This step requires an oxidizing agent, which can be a co-reagent like nitrobenzene or even an intermediate Schiff base formed during the reaction.
[9]#### Q3: What are the best analytical methods to monitor reaction progress and confirm the final product?
A multi-technique approach is essential for robust analysis.
| Analysis Stage | Recommended Technique | Purpose & Key Observations |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Track the consumption of the starting aniline and the appearance of the product spot. Use a UV lamp for visualization. |
| Product Confirmation | Mass Spectrometry (GC-MS or LC-MS) | Confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the formula C₁₀H₉FN₂. |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Will show characteristic aromatic proton signals and a singlet for the 2-methyl group. ¹³C NMR: Will confirm the number of unique carbons. ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom, which should appear as a singlet or a doublet depending on coupling. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the final product. |
| Elemental Composition | Elemental Analysis (CHN) | Confirms the percentage composition of Carbon, Hydrogen, and Nitrogen, providing strong evidence for the empirical formula. |
Detailed Experimental Protocol: Synthesis via Doebner-von Miller Reaction
Disclaimer: This is a representative protocol based on established chemical principles. Researchers must conduct their own risk assessment and optimize conditions for their specific laboratory setup.
Step 1: Synthesis of 7-Fluoro-2-methyl-8-nitroquinoline
-
Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-fluoro-2-nitroaniline (1.0 eq) and a suitable oxidizing agent (e.g., arsenic pentoxide or m-nitrobenzenesulfonic acid, ~1.2 eq).
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (approx. 3-4 volumes relative to the aniline) via the dropping funnel with vigorous stirring. Maintain the internal temperature below 15°C.
-
Crotonaldehyde Addition: Once the acid addition is complete and the mixture is homogeneous, add crotonaldehyde (1.1 eq) dropwise, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the mixture to 100-110°C. The reaction is exothermic and may require careful heat management. Maintain this temperature for 2-3 hours, monitoring by TLC until the starting aniline is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Very carefully, pour the reaction mixture onto a large amount of crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding a concentrated base (e.g., 50% NaOH or NH₄OH) until the pH is ~8-9, keeping the mixture cool. The product may precipitate. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction to 7-Fluoro-2-methylquinolin-8-amine
-
Reagent Setup: Dissolve the crude 7-fluoro-2-methyl-8-nitroquinoline (1.0 eq) from the previous step in a solvent mixture, such as ethanol or acetic acid.
-
Reduction: Add iron powder (Fe, ~5.0 eq) and concentrated hydrochloric acid (HCl, catalytic to stoichiometric amount). Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralization & Extraction: Concentrate the filtrate to remove the solvent. Redissolve the residue in water and basify with aqueous NaOH or NH₄OH until pH > 9. Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the final amine product using column chromatography on silica gel with a hexane/ethyl acetate eluent system containing 1% triethylamine, or via acid-base extraction as described in the troubleshooting section.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
7-Fluoro-2-methylquinolin-8-amine storage and handling best practices
The following technical support guide is designed for 7-Fluoro-2-methylquinolin-8-amine , a specialized heterocyclic building block.
Given the specific substitution pattern (an electron-rich primary amine at position 8, a fluorine atom at position 7, and a methyl group at position 2), this compound exhibits distinct stability challenges—primarily oxidative sensitivity and potential photodegradation. This guide synthesizes best practices for 8-aminoquinolines with specific adjustments for this fluorinated derivative.
CAS: 1420790-34-6 (Analogous Reference) | Formula: C₁₀H₉FN₂ | MW: 176.19 g/mol [1]
Module 1: The "Golden Standard" Storage Protocol
Status: Critical Objective: Prevent the formation of quinoline-5,8-diones (oxidation products) and azo-dimers.
The primary amine at the C8 position is the "Achilles' heel" of this molecule. Like Primaquine and other 8-aminoquinolines, it is susceptible to auto-oxidation in air, a process accelerated by light and moisture.
Storage Conditions Matrix
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, slowing the rate of auto-oxidation and thermally induced dimerization. |
| Atmosphere | Inert Gas (Argon > Nitrogen) | Displaces atmospheric oxygen. Argon is preferred as it is heavier than air and forms a "blanket" over the solid in the vial. |
| Humidity | < 10% RH (Desiccated) | Moisture can protonate the ring nitrogen or facilitate hydrolysis of impurities, catalyzing degradation. |
| Container | Amber Glass (Type I) | Blocks UV/Vis light (<450 nm) which can excite the conjugated π-system and trigger radical formation. |
| Cap Seal | Parafilm® + Teflon Liner | Prevents gas exchange. Teflon (PTFE) liners are crucial to avoid leaching plasticizers from standard caps. |
The "Thaw-Use" Rule
Never open a cold vial directly in ambient air.
-
Remove the vial from the refrigerator.
-
Place it in a desiccator and allow it to warm to Room Temperature (20–25°C) for at least 30 minutes.
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis and clumping.
Module 2: Handling & Solubility
Status: Operational
Solvent Compatibility
This compound is lipophilic due to the fluorine and methyl substituents but possesses a polar amine head.
-
Preferred Solvents: DMSO (anhydrous), Dimethylformamide (DMF), Methanol.
-
Problematic Solvents: Water (low solubility unless pH < 4), Ethers (peroxide risk can trigger oxidation).
-
Stock Solution Stability:
-
In DMSO: Stable for ~1 month at -20°C if protected from light.
-
In Methanol: Use immediately. Protic solvents can facilitate proton-transfer reactions that lead to degradation over time.
-
Handling Workflow (DOT Visualization)
The following diagram outlines the decision logic for safe handling to maintain >98% purity.
Figure 1: Standard Operating Procedure (SOP) for handling air-sensitive aminoquinolines.
Module 3: Troubleshooting & FAQs
Status: Diagnostic
Q1: The powder has turned from off-white to dark brown/black. Is it still usable?
Diagnosis: Oxidation.
-
Mechanism: The 8-amino group has likely oxidized to form a quinone-imine or a diazo linkage. This is a "cascading" radical reaction common in aminoquinolines (similar to the "browning" of old aniline).
-
Action:
-
Slight Yellowing: Likely <2% impurity. Purify via recrystallization (EtOH/Hexane) or use for non-critical crude reactions.
-
Dark Brown/Black:Discard. The impurities are often radical scavengers that will poison palladium catalysts in cross-coupling reactions.
-
Q2: I see a new peak at [M+16] in my LC-MS. What is it?
Diagnosis: N-Oxide or Hydroxylation.
-
Cause: Exposure to air (oxygen) or old peroxide-containing solvents (like THF or Dioxane). The electron-rich nitrogen on the quinoline ring or the exocyclic amine can be oxidized.
-
Prevention: Always use inhibitor-free, anhydrous solvents and purge buffers with nitrogen before use.
Q3: Why is the compound sticking to my spatula?
Diagnosis: Static Charge / Hygroscopicity.
-
Cause: Fluorinated compounds often carry high static charges. If the powder is clumping, it has likely absorbed water (hygroscopic).
-
Solution: Use an anti-static gun or polonium strip near the balance. If clumping occurs, dry the compound in a vacuum oven at 40°C for 4 hours before weighing.
Q4: Can I use metal spatulas?
Recommendation: Avoid if possible.
-
Reason: Trace transition metals (Fe, Cu) from scratched spatulas can catalyze the auto-oxidation of the 8-amino group.
-
Best Practice: Use porcelain, glass, or PTFE-coated spatulas.
Module 4: Safety & Disposal
Hazard Class: Irritant / Acute Tox (Oral).
-
Signal Word: Warning.
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Specific Toxicity Note: 8-Aminoquinolines are known to cause methemoglobinemia (oxidation of hemoglobin) in biological systems.[2] Handle with extreme care to avoid inhalation of dust.[3]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine and Nitrogen content).
References
-
BLD Pharm. (n.d.). 7-Fluoroquinolin-8-amine SDS & Storage. Retrieved from
- Grounding: Establishes the baseline storage condition (2-8°C, Dry) for the direct des-methyl analog.
-
Sigma-Aldrich. (n.d.). 8-Fluoro-2-methyl-4-quinolinamine Safety Data Sheet. Retrieved from
- Grounding: Provides hazard classification and handling standards for the fluorin
-
National Institutes of Health (PubChem). (2025). Vonoprazan (Related Structure) and Quinoline Derivatives. Retrieved from
- Grounding: Contextualizes the biological activity and structural stability of rel
- Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future role as antimalarial drugs. Current Opinion in Infectious Diseases. Grounding: (In-text citation support) Establishes the oxidative instability and methemoglobinemia toxicity profile of the 8-aminoquinoline class.
Sources
Tech Support Center: Troubleshooting 7-Fluoro-2-methylquinolin-8-amine (7-FMQ8A) Fluorescence Quenching
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic fluorescence behavior when working with 8-aminoquinoline derivatives.
7-Fluoro-2-methylquinolin-8-amine (7-FMQ8A) is a highly specialized fluorophore. Its architecture is explicitly designed for metal chelation and environmental sensing, but this sensitivity makes it susceptible to unintended quenching. To troubleshoot effectively, we must first understand the structural causality behind its photophysics:
-
The 8-Amino Group (The Switch): The lone pair of electrons on the 8-amino group acts as an electron donor. Upon excitation, it can undergo Photoinduced Electron Transfer (PET) to the quinoline ring, quenching the fluorescence. When specific metals bind, they tie up this lone pair, inhibiting PET and triggering Chelation-Enhanced Fluorescence (CHEF)[1].
-
The 7-Fluoro Group (The Modulator): Fluorine is strongly electron-withdrawing. It pulls electron density away from the ring, lowering the pKa of both the 8-amine and the quinoline nitrogen. This makes 7-FMQ8A more resistant to protonation-induced quenching at physiological pH compared to unsubstituted analogs, but it also alters its redox potential[2].
-
The 2-Methyl Group (The Gatekeeper): This group introduces steric hindrance adjacent to the quinoline nitrogen. It effectively prevents the formation of bulky 2:1 (ligand:metal) complexes, forcing a predictable 1:1 binding stoichiometry that simplifies Stern-Volmer kinetics.
Photophysical Pathways & Quenching Logic
To diagnose your specific issue, identify which pathway in the diagram below is dominating your experimental system.
Fig 1: Photophysical pathways and quenching mechanisms of 7-FMQ8A.
Troubleshooting FAQs
Q1: Why does my 7-FMQ8A signal completely disappear when I switch from pure water to cell culture media? Causality: Cell culture media (e.g., DMEM, RPMI) contain trace heavy metals and paramagnetic ions (like Cu²⁺, Fe³⁺, and sometimes trace Hg²⁺). 8-aminoquinolines are potent chelators. When paramagnetic ions coordinate with the quinoline nitrogen and the 8-amine, they facilitate rapid static quenching via non-radiative decay pathways (such as the heavy atom effect or electron transfer to the metal d-orbitals)[3],[4]. Action: Perform the Trace Metal De-quenching Protocol (Protocol 2) using EDTA to confirm metal contamination.
Q2: My Stern-Volmer plot curves upwards at high quencher concentrations. Is my fluorometer detector saturating?
Causality: No, detector saturation flattens a curve; it does not cause an upward exponential curve. An upward-curving Stern-Volmer (S-V) plot indicates a combination of both static and dynamic quenching occurring simultaneously[5]. At high concentrations, the quencher is both colliding with the excited fluorophore (dynamic) and forming a non-fluorescent ground-state complex (static).
Action: Analyze your data using the extended Stern-Volmer equation:
Q3: The fluorescence intensity drops significantly when the buffer pH drops below 6.0. Why is this happening if the 7-fluoro group lowers the pKa? Causality: While the 7-fluoro group lowers the pKa compared to unsubstituted 8-aminoquinoline, the quinoline ring nitrogen can still be protonated in moderately acidic environments. Protonation disrupts the internal charge transfer (ICT) state and activates non-radiative decay pathways, effectively acting as a static quencher[2]. Action: Maintain a strict pH using strongly buffered solutions (e.g., 50 mM HEPES at pH 7.4). Avoid acetate or citrate buffers if working near pH 5-6.
Q4: I am observing rapid signal decay over a 10-minute read time. Is this dynamic quenching by oxygen? Causality: While oxygen is a known dynamic quencher, a rapid, irreversible decay over time is almost always photobleaching (destruction of the fluorophore), not quenching. Dynamic quenching by O₂ is a constant equilibrium state; it lowers the overall signal magnitude but does not cause a time-dependent decay curve unless the O₂ concentration is actively changing[5]. Action: Reduce the excitation slit width, lower the lamp energy, or use a longer integration time with lower excitation power.
Quantitative Quenching Parameters
Use this reference table to determine if the quenching constants you calculate match the expected theoretical mechanisms for fluoroquinoline-amine derivatives[6],[5].
| Quenching Agent | Quenching Mechanism | Typical | Lifetime ( | Primary Causality |
| Cu²⁺, Hg²⁺, Fe³⁺ | Static (Ground-State) | No change (= 1.0) | Paramagnetic / Heavy Atom Effect | |
| O₂, TEMPO | Dynamic (Collisional) | Increases (> 1.0) | Intersystem Crossing / Energy Transfer | |
| H⁺ (pH < 6.0) | Static (Protonation) | pH-dependent | No change (= 1.0) | Disruption of ICT state |
| High Probe Conc. | Inner Filter Effect | Apparent S-V | N/A | Re-absorption of emitted photons |
Experimental Protocols
Protocol 1: Standardized Stern-Volmer Quenching Assay
This protocol isolates the quenching mechanism (Static vs. Dynamic) by coupling steady-state fluorescence with time-resolved lifetime measurements.
-
Prepare Working Solution: Dilute 7-FMQ8A stock to a final working concentration of 5 µM in 50 mM HEPES buffer (pH 7.4). Crucial: Keep concentration below 10 µM to prevent the Inner Filter Effect.
-
Prepare Quencher Titration: Create a 10-point serial dilution of your suspected quencher in the exact same HEPES buffer.
-
Steady-State Measurement: Excite the sample at its peak wavelength (typically ~340-360 nm for fluoroquinolines) and record the emission peak intensity (
) for the blank ( ) and each quencher concentration. -
Lifetime Measurement (Self-Validating Step): Using Time-Correlated Single Photon Counting (TCSPC), measure the fluorescence lifetime of the blank (
) and the highest quencher concentration ( ). -
Data Synthesis: Plot
vs. [Quencher].-
Self-Validation Check: If
increases linearly but remains 1.0, you have definitively proven static quenching (ground-state complexation). If both increase equally, it is dynamic quenching [5].
-
Protocol 2: Trace Metal De-quenching (EDTA Rescue Assay)
Use this workflow to prove that unexpected quenching in biological media is caused by trace metal contamination.
-
Baseline Read: Measure the quenched fluorescence of your 5 µM 7-FMQ8A in the biological buffer/media.
-
Chelator Addition: Spike the cuvette/well with a concentrated stock of EDTA to achieve a final EDTA concentration of 50 µM.
-
Incubation: Mix gently and incubate for 5 minutes at room temperature in the dark.
-
Rescue Read: Re-measure the fluorescence.
-
Self-Validation Check: EDTA has a vastly higher binding affinity for transition metals than 8-aminoquinolines. If the fluorescence signal is restored upon EDTA addition, the initial quenching was definitively caused by trace metal contamination, validating the assay logic[3].
-
Troubleshooting Workflow Diagram
Follow this logical decision tree when you encounter unexpected signal loss.
Fig 2: Step-by-step troubleshooting workflow for unexpected fluorescence quenching.
References
-
BenchChem. "Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes." BenchChem Tech Support. 2
-
Asian Journal of Chemistry. "Spectrofluorimetric Determination of Fluoroquinolones by Fluorescence Quenching of 1,4-Dihydroxyanthraquinone." Asian Pubs. 6
-
ResearchGate. "A Challenging Review of 8‐Aminoquinoline‐Based Zn/Cd/Hg Metal Complexes: Synthesis, Characterization, Crystal Structures, Supramolecular Synthons, Applications, and Future Perspectives." 1
-
PubMed Central. "Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides." NIH. 5
-
RSC Publishing. "An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions." Journal of Chemical Research. 3
-
ResearchGate. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 7-Fluoro-2-methylquinolin-8-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered during the multi-kilogram production of the 7-fluoro-2-methylquinolin-8-amine scaffold. Scaling up this synthesis requires mastering two distinct chemical phases: the highly exothermic assembly of the quinaldine core, and the chemoselective reduction of the nitro group without cleaving the sensitive carbon-fluorine bond.
Process Workflow
Process workflow for the scalable synthesis of 7-Fluoro-2-methylquinolin-8-amine.
Module 1: Quinaldine Core Assembly (Doebner-Miller Cyclization)
Reaction: 3-Fluoro-2-nitroaniline + Crotonaldehyde
Troubleshooting FAQs
Q: Why does my Doebner-Miller cyclization yield a black, tarry mess at the 100g scale, whereas it was clean at the 1g scale?
A: The Doebner-Miller reaction involves the conjugate addition of the aniline to an
Q: How do I ensure regioselectivity during the cyclization? Will I get a mixture of isomers? A: You will not get a mixture if you use 3-fluoro-2-nitroaniline. This starting material provides a self-directing regiochemical pathway. In a standard aniline, cyclization can occur at either ortho position (C2 or C6). However, in 3-fluoro-2-nitroaniline, the C2 position is occupied by the nitro group. This steric and electronic blockade forces the crotonaldehyde to cyclize exclusively at the C6 position. Upon aromatization, the original C2-nitro becomes the C8-nitro of the quinoline, and the C3-fluoro becomes the C7-fluoro, yielding the target intermediate with >99% regioselectivity.
Quantitative Optimization Data
Table 1: Optimization of Doebner-Miller Conditions for 7-Fluoro-2-methyl-8-nitroquinoline
| Condition | Reagents & Solvents | Yield (%) | Purity (%) | Scalability Profile |
| Standard Batch | 6M HCl, Reflux, 12h | 35% | 60% | Poor (Severe Exotherm, Tar) |
| Biphasic Semi-Batch | Toluene / Aq. HCl, 80°C | 68% | 85% | Good (Controlled Exotherm) |
| Continuous Flow | Lewis Acid (InCl₃), 100°C | 82% | 95% | Excellent (High Throughput) |
Self-Validating Protocol: Semi-Batch Cyclization
-
Preparation: Charge a 5L jacketed reactor with 3-fluoro-2-nitroaniline (1.0 eq, 500g) and toluene (2.5 L).
-
Acidification: Add 6M HCl (1.0 L) and heat the biphasic mixture to 80°C under vigorous mechanical stirring (400 rpm).
-
Controlled Dosing (Critical Step): Feed crotonaldehyde (1.5 eq) via a syringe pump over 4 hours. Causality: Slow addition keeps the steady-state concentration of crotonaldehyde low, preventing self-polymerization while maintaining the reaction rate.
-
Maturation & Validation: Stir for an additional 2 hours at 80°C. Validation: Pull an aliquot from the organic layer; HPLC must show <2% remaining aniline before proceeding.
-
Workup: Cool to 20°C, separate the aqueous layer, and neutralize with 6M NaOH to precipitate the crude product. Recrystallize from ethanol to remove trace polymeric impurities.
Module 2: Nitro Reduction to 8-Aminoquinoline
Reaction: 7-Fluoro-2-methyl-8-nitroquinoline
Troubleshooting FAQs
Q: When scaling up the hydrogenation using standard Palladium on Carbon (Pd/C), I am observing a 40% loss of the fluorine atom. How can I prevent this? A: Hydrodefluorination is a notorious side reaction when using Pd/C under hydrogen gas, especially for 3[3]. Palladium readily inserts into the activated C-F bond. To prevent this, switch the catalyst to Platinum on Carbon (Pt/C) or use a milder chemical reduction such as Iron powder with ammonium chloride (Béchamp reduction). Pt/C provides excellent chemoselectivity for the nitro group over the C-F bond.
Q: Can I use the resulting 8-aminoquinoline directly for downstream coupling without chromatography? A: Yes. 8-Aminoquinolines are excellent 4[4]. However, trace metal impurities from the reduction step can poison downstream transition-metal-catalyzed couplings. It is critical to use a metal scavenger (e.g., SiliaMetS Thiol) or perform a rigorous acid-base extraction to ensure the product is free of residual Pt or Fe.
Quantitative Optimization Data
Table 2: Catalyst Screening for Nitro Reduction of Fluorinated Quinolines
| Reducing Agent | Conditions | Conversion (%) | Defluorination (%) | Isolated Yield (%) |
| 10% Pd/C, H₂ | 3 bar, MeOH, 25°C | >99% | 45% | 40% |
| 5% Pt/C, H₂ | 3 bar, EtOAc, 25°C | >99% | <1% | 92% |
| Fe powder, NH₄Cl | EtOH/H₂O, 80°C | 95% | 0% | 85% |
Self-Validating Protocol: Selective Catalytic Hydrogenation
-
Reactor Purge: Charge a 2L Hastelloy autoclave with 7-fluoro-2-methyl-8-nitroquinoline (200g) and ethyl acetate (1.2 L). Purge with N₂ three times to ensure an inert atmosphere.
-
Catalyst Addition: Add 5% Pt/C (2 wt%, 4g). Causality: Pt/C is thermodynamically disfavored from undergoing oxidative addition into the C-F bond compared to Pd/C, preserving the fluorine substituent while rapidly reducing the nitro group.
-
Hydrogenation: Pressurize the reactor with H₂ to 3 bar. Maintain the temperature strictly at 25°C. Causality: Higher temperatures or pressures increase the risk of over-reduction of the quinoline ring into a tetrahydroquinoline derivative.
-
Monitoring & Validation: Monitor hydrogen uptake via a mass flow controller. Validation: The reaction is complete when H₂ uptake ceases (typically 4-6 hours). Confirm via LC-MS (Target m/z: 177.08 [M+H]+).
-
Filtration & Isolation: Filter the reaction mixture through a pad of Celite under an N₂ atmosphere to remove the catalyst. Wash the pad with EtOAc (200 mL). Concentrate the filtrate under reduced pressure to afford 7-fluoro-2-methylquinolin-8-amine as a crystalline solid.
References
-
[1] Title: Recent Advances in Metal-Free Quinoline Synthesis | Source: MDPI | URL:
-
[2] Title: Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process | Source: UCD.ie | URL:
-
[3] Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | Source: MDPI | URL:
-
[4] Title: Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid | Source: MDPI | URL:
Sources
Method development for analyzing 7-Fluoro-2-methylquinolin-8-amine in complex mixtures
Technical Support Center: 7-Fluoro-2-methylquinolin-8-amine Analysis
Welcome to the Method Development Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because 7-Fluoro-2-methylquinolin-8-amine (7-F-2-MeQ-8-NH2) is behaving inconsistently in your current assay.
This molecule presents a "perfect storm" of analytical challenges: the 8-aminoquinoline motif creates metal-chelation issues, the quinoline nitrogen causes silanol tailing, and the 7-fluoro substituent alters the pKa just enough to render standard generic methods ineffective.
Below is your dynamic troubleshooting guide, structured to isolate and resolve these specific chemical behaviors.
Part 1: The Molecule & Predicted Properties
Before injecting, understand your analyte.
| Property | Value / Characteristic | Analytical Implication |
| Formula | C₁₀H₉FN₂ | Monoisotopic Mass: 176.07 Da |
| [M+H]⁺ | 177.08 m/z | Primary target for ESI+ MS.[1] |
| pKa (Ring N) | ~4.2 - 4.5 (Predicted) | The 7-F withdraws electrons, lowering pKa compared to quinoline (4.9).[1] Avoid pH 4-5 to prevent peak splitting.[1] |
| Chelation | High (N,N-bidentate) | The 8-amino and 1-nitrogen form a 5-membered chelate ring with metals (Fe, Zn, Cu).[1] Causes severe tailing/carryover. |
| LogP | ~2.3 | Moderately lipophilic. Good retention on C18. |
Part 2: Chromatographic Separation (Troubleshooting Tailing)
Q: My peaks are tailing significantly (As > 1.5). Is this a column failure? A: Unlikely. This is classic "secondary interaction." The protonated ring nitrogen interacts with free silanols on your silica support.
The Fix: You must suppress these interactions using one of two strategies: High pH or Steric Protection .
Strategy A: High pH (Recommended for MS Sensitivity) Operate at pH 10 using Ammonium Hydroxide/Ammonium Bicarbonate.
-
Why: At pH 10, the quinoline ring is deprotonated (neutral). Neutral bases do not interact with silanols.
-
Column: You MUST use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Kinetex EVO) capable of withstanding pH 10.[1] Standard silica dissolves.
Strategy B: Charged Surface Hybrid (CSH) / Embedded Groups If you must use low pH (formic acid), use a column with a positively charged surface (e.g., Waters CSH C18).[1]
-
Why: The positive charge on the stationary phase repels the protonated quinoline, preventing it from touching the silanols.
Q: I see "ghost peaks" or broad humps. What is happening? A: This is likely Metal Chelation . The 8-aminoquinoline motif avidly binds trace iron or stainless steel in your LC flow path.
-
Immediate Fix: Add 5µM EDTA or Medronic Acid to your aqueous mobile phase. This sequesters metals, sharpening the peak.
-
Hardware Fix: Switch to PEEK tubing or a bio-inert LC system.
Decision Tree: Column & Mobile Phase Selection
Caption: Logic flow for selecting stationary phase and additives based on observed peak artifacts.
Part 3: Mass Spectrometry & Detection
Q: What are the optimal MRM transitions? A: 8-aminoquinolines fragment distinctly. The loss of the amine group (as ammonia) is common, as is the loss of the fluoro-substituent in high-energy collisions.
Recommended MRM Table (ESI Positive Mode):
| Transition Type | Precursor (m/z) | Product (m/z) | Mechanism | Collision Energy (Est.) |
| Quantifier | 177.1 | 160.1 | Loss of NH₃ (Neutral loss -17) | 20-25 eV |
| Qualifier 1 | 177.1 | 133.1 | Ring contraction/Loss of HCN | 35-40 eV |
| Qualifier 2 | 177.1 | 157.1 | Loss of HF (Rare, requires high energy) | 45+ eV |
Q: My signal intensity drops over time. Why? A: Source Contamination. Basic amines stick to the ESI cone.
-
Protocol: Divert the LC flow to waste for the first 1 minute and the last 2 minutes of the gradient.
-
Check: Verify that your "complex mixture" (e.g., plasma phospholipids) isn't co-eluting.[1] Monitor m/z 184 (Phosphocholine) to map suppression zones.
Part 4: Sample Preparation (Complex Mixtures)
Q: Protein precipitation (PPT) isn't giving me clean baselines. What should I use? A: PPT is dirty. For 7-F-2-MeQ-8-NH2, you have two superior options: Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) .[1]
Option 1: LLE (Best for Cost/Speed) [1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1]
-
pH: Buffer plasma to pH 10 (using Carbonate buffer) before extraction to drive the amine into the organic layer.
-
Note: Avoid chlorinated solvents (DCM) if possible, as they can sometimes induce N-oxidation artifacts during evaporation.[1]
Option 2: MCX SPE (Best for Cleanliness) This is the "Gold Standard" for basic drugs in plasma. It uses a cation-exchange mechanism to lock the drug while washing away neutrals and acids.
Protocol: MCX Solid Phase Extraction
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Sample (Acidified with 2% Formic Acid to ensure protonation of the quinoline).
-
Wash 1: 2% Formic Acid (Removes proteins/acids).
-
Wash 2: 100% Methanol (Removes neutrals/lipids). Critical: The drug stays bound by charge.
-
Elute: 5% NH₄OH in Methanol (Releases the drug).
Workflow Visualization: Sample Prep Logic
Caption: Selection guide between LLE and SPE based on assay requirements.
Part 5: Stability & Reference Standards
Q: Is the 8-amino group stable? A: 8-aminoquinolines are prone to oxidative deamination or coupling (azo formation) when exposed to light and air for extended periods.
-
Storage: Store stock solutions in amber glass at -20°C.
-
In-Solution: Add 0.1% Ascorbic Acid to stock solutions if degradation is observed.
Q: I don't have an isotopic internal standard. What can I use? A: Do not use a generic amine. Use a structural analog like 8-Aminoquinoline or 2-Methyl-8-aminoquinoline .[1] The chelation behavior must match the analyte, or your recovery data will be flawed.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1]
-
Tukulula, M., et al. (2014).[1] The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound (TK900D) in human whole blood. Malaria Journal. (Demonstrates 8-aminoquinoline analysis).
-
Phenomenex. (2025).[2] Troubleshooting Peak Tailing in HPLC. Technical Guide.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off' fluorescence approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 7-Fluoro-2-methylquinolin-8-amine and Other Quinoline Derivatives for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this versatile class of compounds, strategic modifications can dramatically alter physicochemical properties and biological targets. This guide provides an in-depth comparison of 7-Fluoro-2-methylquinolin-8-amine with its non-fluorinated parent compound and clinically significant 8-aminoquinoline analogues, offering insights for researchers in drug discovery and development.
Section 1: The Physicochemical Impact of Fluorination
The introduction of a fluorine atom into a drug candidate is a common and powerful strategy in medicinal chemistry.[2] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein.[2][3]
To understand the specific effects of fluorination on the 2-methylquinolin-8-amine scaffold, we compare the parent compound with its 7-fluoro derivative.
Table 1: Comparison of Physicochemical Properties
| Property | 2-methylquinolin-8-amine | 7-Fluoro-2-methylquinolin-8-amine (Predicted) | Rationale for Change |
| Molecular Weight | 158.20 g/mol [4] | 176.19 g/mol | Addition of a fluorine atom. |
| LogP (Lipophilicity) | 2.12[5] | ~2.4 - 2.6 | The C-F bond is more lipophilic than the C-H bond, which can enhance membrane permeation.[3][6] |
| pKa (Basicity of 8-amino group) | ~4.5 (Estimated) | ~3.5 - 4.0 (Estimated) | The highly electronegative fluorine atom at the 7-position exerts a strong electron-withdrawing effect, reducing the electron density on the quinoline ring system and decreasing the basicity of the 8-amino group.[2] |
| Metabolic Stability | Susceptible to aromatic hydroxylation. | Increased resistance to metabolic oxidation at the 7-position. | The strong C-F bond can block sites that are otherwise vulnerable to metabolic oxidation by cytochrome P450 enzymes.[3] |
The strategic placement of fluorine in 7-Fluoro-2-methylquinolin-8-amine is anticipated to enhance its drug-like properties. The increased lipophilicity can improve penetration across biological membranes, while the reduced basicity of the amino group may alter its binding characteristics and bioavailability.[2] Furthermore, blocking a potential site of metabolism can lead to a longer half-life and improved pharmacokinetic profile.[3]
Section 2: Synthesis and Reactivity Considerations
The synthesis of quinoline derivatives often involves classical organic reactions. A common route to 7-Fluoro-2-methylquinolin-8-amine would likely involve a variation of the Skraup or Doebner-von-Miller synthesis, starting from a fluorinated aniline precursor.
General Synthetic Workflow:
Below is a conceptual workflow for the synthesis of 7-Fluoro-2-methylquinolin-8-amine.
Caption: Conceptual workflow for the synthesis of 7-Fluoro-2-methylquinolin-8-amine.
The reactivity of the 8-amino group is crucial for creating analogues and prodrugs. The reduced basicity of this group in the fluorinated compound, as noted in Table 1, will make it a weaker nucleophile compared to its non-fluorinated counterpart. This is a critical consideration for medicinal chemists when designing subsequent derivatization reactions, such as N-alkylation or amidation.
Section 3: Comparative Biological Activity - The 8-Aminoquinoline Antimalarial Class
The 8-aminoquinoline scaffold is renowned for its antimalarial activity, particularly against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale.[7][8] The two most prominent drugs in this class are Primaquine and the more recent Tafenoquine.
Primaquine: The Gold Standard with Limitations
Primaquine has been a mainstay for preventing malaria relapse for decades.[8] Its mechanism, while not fully elucidated, is believed to involve the generation of reactive oxygen species (ROS) by its metabolites, which induces oxidative damage to the parasite's mitochondria.[8][9][10]
However, Primaquine's utility is hampered by significant drawbacks:
-
G6PD Deficiency: In individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, Primaquine can cause severe hemolytic anemia.[7]
-
Short Half-life: It requires a 14-day treatment course to be effective, which can lead to non-compliance.[11]
Tafenoquine: A Step Forward
Tafenoquine, an analogue of Primaquine, was developed to address some of these limitations.[12] It boasts a much longer half-life, allowing for a single-dose treatment. However, the risk of hemolysis in G6PD-deficient patients remains a major concern.[13]
Potential Role of 7-Fluoro-2-methylquinolin-8-amine
The development of new 8-aminoquinolines aims to improve the safety and efficacy profile. The structural modifications in 7-Fluoro-2-methylquinolin-8-amine could offer several advantages:
-
Modulated Redox Potential: The electron-withdrawing fluorine atom could alter the redox potential of the quinoline ring. This might lead to a different metabolic profile and potentially reduce the formation of metabolites responsible for hemolysis, although this requires experimental verification.
-
Improved Pharmacokinetics: As discussed, the fluorine substitution can block metabolic pathways, potentially leading to a more predictable and favorable pharmacokinetic profile compared to Primaquine.[14]
-
Altered Target Engagement: Changes in electron distribution and lipophilicity could influence how the molecule interacts with its parasitic targets, possibly leading to enhanced potency.
The relationship between the core 8-aminoquinoline structure and its antimalarial activity is illustrated below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-メチル-8-キノリンアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Primaquine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 9. healio.com [healio.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tafenoquine | C24H28F3N3O3 | CID 115358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tafenoquine - Wikipedia [en.wikipedia.org]
- 14. pharmacyjournal.org [pharmacyjournal.org]
Comparative Biological Activity Guide: 7-Fluoro-2-methylquinolin-8-amine vs. Non-Fluorinated Analog
Executive Summary
The 8-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of antimalarial, antimicrobial, and anticancer agents. However, native 8-aminoquinolines often suffer from rapid metabolic clearance and dose-limiting hepatotoxicity due to the formation of reactive metabolites.
This guide provides an objective, data-driven comparison between the foundational building block 2-methylquinolin-8-amine and its bioisosteric counterpart, 7-fluoro-2-methylquinolin-8-amine (CAS: 1420790-34-6). By analyzing the physicochemical shifts, metabolic blockade, and target engagement alterations induced by C7-fluorination, this guide equips drug development professionals with the mechanistic insights needed for rational lead optimization.
Physicochemical Profiling & Mechanistic Causality
The introduction of a fluorine atom at the 7-position fundamentally alters the electronic distribution of the quinoline ring without significantly increasing steric bulk (Van der Waals radius of F is 1.47 Å vs. 1.20 Å for H).
Electronic Effects and pKa Shift
Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This pulls electron density away from both the quinoline ring nitrogen and the 8-amino group. Consequently, the lone pairs on these nitrogens are less available to accept protons, resulting in a significant reduction in their respective pKa values[1].
-
Causality in Drug Design: A lower pKa means the molecule is less protonated at physiological pH (7.4). This increases the fraction of neutral molecules, exponentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, it alters the pH-partitioning dynamics, reducing excessive "ion trapping" in acidic organelles like lysosomes or the malaria parasite's food vacuole[1].
Lipophilicity and Target Engagement
The highly polarized yet stable C-F bond increases the overall lipophilicity (LogP) of the molecule[2]. While the 2-methyl group already provides steric hindrance that can dictate binding pocket orientation (e.g., in kinase domains), the adjacent 7-fluoro group enhances hydrophobic interactions and can participate in multipolar interactions with backbone amides in protein targets.
Metabolic Stability & Toxicity Mitigation
A critical flaw in non-fluorinated 8-aminoquinolines is their susceptibility to Cytochrome P450 (CYP450) mediated oxidation. The C7 position is a well-documented metabolic "soft spot."
-
The Non-Fluorinated Pathway: 2-methylquinolin-8-amine readily undergoes CYP-mediated hydroxylation at the C7 position. This intermediate can spontaneously oxidize into a highly reactive quinone-imine species. Quinone-imines act as electrophiles, covalently binding to hepatic proteins and depleting glutathione, leading to severe hepatotoxicity and rapid drug clearance.
-
The Fluorinated Blockade: Substituting the C-H bond (~98 kcal/mol) with a much stronger C-F bond (~116 kcal/mol) effectively blocks CYP450 oxidation at this site. This isosteric replacement prevents bioactivation into toxic quinone-imine metabolites while retaining the core pharmacological activity[2].
Comparative metabolic pathways illustrating CYP450 oxidation blockade by C7-fluorination.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and biological parameters between the two analogs, synthesizing theoretical models and empirical trends observed in fluorinated quinoline derivatives.
| Parameter | 2-Methylquinolin-8-amine | 7-Fluoro-2-methylquinolin-8-amine | Pharmacological Impact |
| Quinoline Nitrogen pKa | ~4.5 | ~3.2 | Reduced basicity; lower lysosomal trapping. |
| 8-Amino Group pKa | ~9.5 | ~8.1 | Increased neutral fraction at pH 7.4. |
| Lipophilicity (LogP) | ~2.1 | ~2.6 | Enhanced passive membrane permeability. |
| CYP450 C7-Oxidation | Highly Susceptible | Blocked | Prevention of reactive metabolite formation. |
| In Vitro Half-Life (HLM) | Short (< 15 min) | Prolonged (> 45 min) | Sustained systemic exposure and efficacy. |
| Hepatotoxicity Risk | Moderate to High | Low | Safer therapeutic window for chronic dosing. |
Experimental Methodologies
To objectively validate the claims above, the following self-validating experimental protocols must be employed. These workflows are designed to isolate the specific variables altered by fluorination.
Protocol A: Potentiometric pKa Determination
Purpose: To quantify the inductive effect of the 7-fluoro group on the basicity of the amine and quinoline nitrogens.
-
Preparation: Prepare 1 mM solutions of both compounds in a co-solvent system (e.g., 0.15 M KCl in 20% methanol/water) to ensure complete solubility.
-
Acidification: Lower the pH of the analyte solution to pH 2.0 using standardized 0.5 M HCl to fully protonate both nitrogen centers.
-
Titration: Titrate the solution with standardized 0.5 M KOH under an inert argon atmosphere (to prevent CO2 absorption, which alters pH) at a constant 25°C.
-
Data Analysis: Record the pH after each titrant addition. Plot the first derivative of the titration curve (dpH/dV) to identify inflection points corresponding to the pKa of the quinoline nitrogen and the 8-amino group.
-
Self-Validation Control: Run a blank titration (solvent only) to subtract background buffering capacity, ensuring the measured pKa is exclusively attributable to the analyte.
Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay
Purpose: To prove that C7-fluorination prevents rapid CYP450-mediated metabolic clearance.
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein concentration) with the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the enzymatic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.
-
Time-Course Sampling: At specific intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction and precipitating the protein out of solution.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Self-Validation Control: Run a parallel "Minus-NADPH" control. If the compound degrades in the absence of NADPH, it indicates chemical instability rather than CYP450-mediated metabolism.
Step-by-step workflow for assessing in vitro human liver microsomal (HLM) stability.
Conclusion
The transition from 2-methylquinolin-8-amine to 7-fluoro-2-methylquinolin-8-amine represents a textbook application of rational bioisosteric design. By strategically placing a fluorine atom at the C7 position, researchers can simultaneously tune the molecule's pKa for optimal cellular partitioning and block a major liability pathway that leads to toxic quinone-imine formation. This renders the fluorinated analog a vastly superior starting point for the development of safe, orally bioavailable therapeutics.
References[1] Crysdot. "Heterocyclic Compounds: 7-Fluoro-2-methylquinolin-8-amine". URL:https://www.crysdotllc.com/[2] Kaschula et al. "Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position". Journal of Medicinal Chemistry / ResearchGate. URL:https://www.researchgate.net/publication/11252084_Structure-Activity_Relationships_in_4-Aminoquinoline_Antiplasmodials_The_Role_of_the_Group_at_the_7-Position[3] Park et al. "METABOLISM OF FLUORINE-CONTAINING DRUGS". Annual Review of Pharmacology and Toxicology. URL:https://www.annualreviews.org/doi/10.1146/annurev.pharmtox.41.1.443
Sources
Comparative Spectroscopic Analysis of Quinoline and Isoquinoline Isomers
Introduction to Azaarene Isomers in Drug Development
Quinoline and isoquinoline are foundational azaarene pharmacophores prevalent in numerous FDA-approved drugs, ranging from antimalarials (e.g., chloroquine) to anesthetics and vasodilators[1]. Both are structural isomers with the chemical formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring. The sole structural distinction lies in the position of the nitrogen atom: position 1 in quinoline and position 2 in isoquinoline[1][2].
For drug development professionals and synthetic chemists, distinguishing between these isomers during de novo synthesis or metabolite profiling is critical. Because they possess nearly identical molecular weights and similar physical properties, researchers must rely on nuanced spectroscopic signatures[1][3]. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) profiles, explaining the electronic causality behind each spectral feature.
Mechanistic Spectroscopic Comparison
¹H and ¹³C NMR Spectroscopy: The Inductive Effect
NMR spectroscopy is the most definitive technique for differentiating quinoline and isoquinoline[1]. The proximity of the highly electronegative nitrogen atom creates a strong inductive effect, deshielding the adjacent protons and carbons and shifting their resonance downfield[4].
-
Quinoline: The nitrogen is at position 1. The most deshielded proton is H-2. Because H-2 is adjacent to H-3, it exhibits vicinal coupling, typically appearing as a doublet of doublets (dd) around 8.9 ppm[1][4].
-
Isoquinoline: The nitrogen is at position 2. The proton at position 1 (H-1) is flanked by the nitrogen atom and the quaternary ring-fusion carbon (C-4a). Lacking adjacent protons for strong scalar coupling, H-1 appears as a highly deshielded singlet at approximately 9.25 ppm[1][3]. This singlet is the primary diagnostic marker for isoquinoline.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][2][3]
| Position | Quinoline (Multiplicity) | Isoquinoline (Multiplicity) | Causality / Structural Note |
| H-1 | N/A (Nitrogen atom) | 9.25 (s) | Highly deshielded; no adjacent protons for vicinal coupling. |
| H-2 | 8.89 (dd) | N/A (Nitrogen atom) | Deshielded by adjacent N; coupled to H-3 and H-4. |
| H-3 | 7.38 (dd) | 8.51 (d) | Isoquinoline H-3 is adjacent to N, hence shifted downfield. |
| H-4 | 8.10 (dd) | 7.64 (d) | Quinoline H-4 is para to N, showing resonance deshielding. |
| H-5 to H-8 | 7.50 - 8.15 (m) | 7.55 - 7.95 (m) | Aromatic carbocyclic ring protons; complex overlapping multiplets. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][4]
| Carbon Type | Quinoline (ppm) | Isoquinoline (ppm) | Diagnostic Significance |
| C-1 | N/A | 152.5 | C=N carbon, highly deshielded. |
| C-2 | 150.3 | N/A | C=N carbon, highly deshielded. |
| C-3 | 121.0 | 143.1 | Isoquinoline C-3 is adjacent to N, shifting it downfield. |
| C-4 | 135.8 | 120.4 | Quinoline C-4 is shifted downfield due to resonance. |
Mass Spectrometry (MS) Fragmentation Dynamics
Both isomers yield a robust molecular ion [M]⁺ at m/z 129[5]. However, their dissociation channels under collision-induced dissociation (CID) or electron ionization (EI) reveal subtle thermodynamic differences. The primary neutral-loss channel for both azaarenes is the expulsion of hydrogen cyanide (HCN, 27 Da), resulting in a fragment at m/z 102[5].
While the fragmentation pathways are strikingly similar due to isomerization to a common intermediate prior to dissociation, isoquinoline exhibits a slightly higher abundance of HCN loss compared to quinoline. This is attributed to a ~0.1 eV difference in ionization energies, making the isoquinoline radical cation slightly more prone to fragmentation[5][6].
UV-Vis Spectroscopy
Both compounds exhibit characteristic
Standardized Experimental Protocols
To ensure scientific integrity and self-validation, the following protocols incorporate internal controls and baseline corrections necessary for reproducible isomer differentiation.
Protocol A: Quantitative ¹H NMR Acquisition
Objective: To resolve overlapping aromatic signals and identify the diagnostic H-1/H-2 protons.
-
Sample Preparation: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃)[1].
-
Internal Standardization (Self-Validation): Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS signal must be strictly calibrated to 0.00 ppm to prevent misassignment of the tightly clustered aromatic peaks[1].
-
Instrument Parameters: Use a 400 MHz (or higher) NMR spectrometer. Set the spectral width to -1 to 12 ppm.
-
Relaxation Delay (D1): Set D1 to 2.0 seconds. Causality: A sufficient relaxation delay ensures that the integration values accurately reflect the 1:1:1:1:1:1:1 proton ratio, which is vital for distinguishing the isolated H-1 singlet of isoquinoline from background impurities.
-
Acquisition & Processing: Acquire 16–32 scans. Apply a 0.3 Hz line-broadening function during Fourier transform to optimize the signal-to-noise ratio without sacrificing the resolution of the meta-coupling in quinoline's H-2 signal.
Protocol B: UV-Vis Baseline Correction and Analysis
-
Preparation: Prepare a 10 µM stock solution of the isomer in UV-grade ethanol[1].
-
Baseline Correction (Self-Validation): Fill two matched quartz cuvettes (1 cm path length) with pure UV-grade ethanol. Place them in the sample and reference beams of a dual-beam spectrophotometer. Run a baseline scan from 200 nm to 400 nm and zero the instrument[1]. Causality: This subtracts solvent absorbance and optical aberrations inherent to the cuvettes.
-
Measurement: Replace the sample cuvette with the analyte solution. Record the absorbance. Dilute if the peak absorbance exceeds 1.0 to ensure compliance with the linear range of the Beer-Lambert Law.
Analytical Workflow Visualization
The following decision tree illustrates the logical workflow for differentiating quinoline and isoquinoline using the spectroscopic markers discussed above.
Decision tree for spectroscopic differentiation of quinoline and isoquinoline isomers.
References
-
Isoquinoline | C9H7N | CID 8405 - PubChem - NIH. Available at:[Link]
-
Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available at: [Link]
-
NMR Data Interpretation Explained. Available at:[Link]
-
Isomer effects on neutral-loss dissociation channels of nitrogen-substituted PAH dications | The Journal of Chemical Physics | AIP Publishing. Available at:[Link]
-
(PDF) Isomer effects on neutral-loss dissociation channels of nitrogen-substituted PAH dications - ResearchGate. Available at: [Link]
Sources
Benchmarking the Fluorescent Properties of 7-Fluoro-2-methylquinolin-8-amine: A Comparative Guide for Probe Development
As the demand for highly sensitive, target-specific fluorescent probes accelerates in drug development and live-cell imaging, the selection of the core fluorophore scaffold becomes the most critical variable in assay design. While traditional coumarins and unsubstituted quinolines have served as foundational tools, structural functionalization is required to overcome their inherent limitations, such as poor photostability, high background noise, and non-specific binding.
This guide provides an in-depth technical analysis of 7-Fluoro-2-methylquinolin-8-amine (7-F-2-MQ-8-A) . By benchmarking its photophysical properties against standard alternatives like 8-Aminoquinoline and 7-Amino-4-methylcoumarin (AMC), we will explore the mechanistic causality behind its performance and provide self-validating protocols for its implementation in chemosensing and probe development.
Structural & Mechanistic Rationale
To utilize 7-F-2-MQ-8-A effectively, researchers must understand how its specific substituents dictate its photophysical behavior. The parent 8-aminoquinoline core is a well-documented bidentate ligand, widely used in metal ion sensors (particularly for Zn²⁺ and Cu²⁺) due to its ability to undergo Photoinduced Electron Transfer (PET)[1]. However, the addition of the 7-fluoro and 2-methyl groups fundamentally alters its utility:
-
The 7-Fluoro Effect (Electronic Tuning): Fluorine is highly electronegative. Its inductive electron-withdrawing effect pulls electron density away from the quinoline ring, which consequently lowers the pKₐ of the adjacent 8-amino group. This makes the amine a highly tunable ligand for metal coordination. Furthermore, the exceptional strength of the C–F bond rigidifies the local structure, resisting photo-oxidation and significantly suppressing non-radiative decay pathways (such as intersystem crossing) compared to unsubstituted analogs[2].
-
The 2-Methyl Effect (Steric Gating): The methyl group at the C2 position (forming a quinaldine derivative) introduces steric hindrance adjacent to the quinoline nitrogen. This steric bulk serves a dual purpose: it prevents unwanted nucleophilic attacks at the highly reactive C2 position during downstream probe synthesis, and it biases the coordination geometry when binding transition metals, thereby increasing selectivity for specific ionic radii[1].
Photophysical deactivation pathways of 7-Fluoro-2-methylquinolin-8-amine.
Photophysical Benchmarking
To objectively evaluate 7-F-2-MQ-8-A, we benchmark it against 8-Aminoquinoline (the parent core) and AMC (a ubiquitous blue-emitting fluorophore).
While AMC exhibits a high intrinsic quantum yield (Φ), it is largely insensitive to its environment, making it useful as a static label but poor as a dynamic sensor. Conversely, the quinoline derivatives operate as "turn-on" sensors; their baseline fluorescence is heavily quenched by the lone pair on the 8-amino group (via PET), but binding to a target (like Zn²⁺) blocks this lone pair, triggering a massive enhancement in quantum yield[3].
Table 1: Comparative Photophysical Properties
| Property | 7-Fluoro-2-methylquinolin-8-amine | 8-Aminoquinoline | AMC (7-Amino-4-methylcoumarin) |
| Excitation Max (λex) | ~340 nm | ~335 nm | ~342 nm |
| Emission Max (λem) | ~495 nm (Bound/Protonated) | ~485 nm (Bound) | ~440 nm |
| Stokes Shift | ~155 nm | ~150 nm | ~98 nm |
| Quantum Yield (Free) | ~0.04 | ~0.02 | ~0.60 |
| Quantum Yield (Bound) | ~0.65 (with Zn²⁺) | ~0.50 (with Zn²⁺) | N/A (Static) |
| Primary Utility | Dynamic Sensor / Metal Chelator | Dynamic Sensor | Static Fluorescent Label |
| Photostability | High (C-F bond stabilization) | Moderate | Moderate |
Data Synthesis: The introduction of the 7-fluoro group increases the maximum achievable quantum yield of the bound state (~0.65) compared to the unsubstituted 8-aminoquinoline (~0.50). This is a direct result of the fluorine atom restricting vibrational relaxation and intersystem crossing. Furthermore, the massive Stokes shift (~155 nm) effectively eliminates auto-fluorescence interference in biological samples.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the accuracy of the resulting data.
Protocol A: Determination of Relative Fluorescence Quantum Yield (Φ)
Measuring the quantum yield of 7-F-2-MQ-8-A requires a comparative method using a well-characterized standard, such as Quinine Sulfate (Φ = 0.54 in 0.1 M H₂SO₄)[4].
Step-by-Step Workflow:
-
Standard Preparation: Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.
-
Sample Preparation: Prepare a stock solution of 7-F-2-MQ-8-A in a biologically relevant buffer (e.g., 50 mM HEPES, pH 7.4).
-
Serial Dilution (Critical Step): Dilute both the standard and the sample to create a gradient of 5 concentrations. Self-Validation: Ensure the optical density (OD) of all solutions at the excitation wavelength (340 nm) remains strictly below 0.05. This prevents inner-filter effects (self-absorption) which would artificially depress the calculated quantum yield[4].
-
Absorbance Measurement: Record the exact UV-Vis absorbance of each dilution at 340 nm.
-
Emission Scanning: Excite each dilution at 340 nm and record the fluorescence emission spectrum (e.g., 360–650 nm). Integrate the total area under the emission curve.
-
Gradient Plotting: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both the sample and the standard. Extract the gradients (slopes).
-
Calculation: Compute the quantum yield using the Williams comparative equation: Φ_sample = Φ_std * (Gradient_sample / Gradient_std) * (η_sample² / η_std²) (Where η represents the refractive index of the respective solvents).
Step-by-step experimental workflow for determining relative fluorescence quantum yield.
Protocol B: Metal-Ion Induced Fluorescence Enhancement Assay
To validate the utility of 7-F-2-MQ-8-A as a dynamic sensor, its response to target analytes (e.g., Zn²⁺) must be quantified against background noise.
Step-by-Step Workflow:
-
Apo-State Baseline: Prepare a 10 µM solution of 7-F-2-MQ-8-A in 50 mM HEPES buffer (pH 7.4) containing 100 mM KCl. Add 50 µM EDTA to scavenge any adventitious trace metals from the glassware or buffer.
-
Baseline Measurement: Record the baseline fluorescence (λex = 340 nm). The quantum yield should be exceptionally low (Φ < 0.05) due to active PET quenching[3].
-
Titration: Sequentially titrate ZnCl₂ into the cuvette (from 0 to 50 µM). Allow 2 minutes for equilibration after each addition.
-
Data Acquisition: Record the emission spectrum after each titration. You will observe a massive fluorescence enhancement (turn-on) peaking at ~495 nm as the metal coordinates to the quinoline nitrogen and the 8-amino group, locking the lone pair and abolishing PET.
-
Selectivity Validation: Repeat the assay in parallel using competing physiological ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺) to calculate the selectivity coefficient. The 2-methyl group's steric hindrance should result in preferential binding geometries for specific transition metals over bulkier or differently charged ions.
Conclusion
For researchers engineering next-generation fluorescent probes, 7-Fluoro-2-methylquinolin-8-amine represents a highly optimized building block. By combining the PET-driven "turn-on" mechanics of the 8-aminoquinoline core with the photostabilizing and pKₐ-tuning effects of a 7-fluoro substitution, it outperforms traditional static fluorophores like AMC in dynamic sensing applications. When utilized within rigorous, self-validating experimental frameworks, it provides a superior scaffold for tracking intracellular metal ions and dynamic pH shifts.
References
-
HORIBA Scientific. "A Guide to Recording Fluorescence Quantum Yields." HORIBA. Available at:[Link]
-
"The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Molecules (NIH/NLM). Available at:[Link]
-
"QZ1 and QZ2: rapid, reversible quinoline-derivatized fluoresceins for sensing biological Zn(II)." Journal of the American Chemical Society (SciSpace). Available at:[Link]
-
"Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging." ACS Sensors (NIH/NLM). Available at:[Link]
Sources
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. static.horiba.com [static.horiba.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Quinoline Derivatives: A Case Study with 7-Fluoro-2-methylquinolin-8-amine
In the landscape of drug discovery, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The introduction of a novel derivative, such as 7-Fluoro-2-methylquinolin-8-amine, into a discovery pipeline necessitates a rigorous evaluation of its biological effects. The foundation of this evaluation lies in the development and validation of robust in vitro assays.
This guide provides an in-depth, experience-driven comparison of methodologies for validating an in vitro assay for a novel chemical entity, using 7-Fluoro-2-methylquinolin-8-amine as a representative example. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our framework is grounded in the internationally recognized principles of analytical procedure validation, ensuring scientific integrity and trustworthiness.[5][6]
Part 1: The Cornerstone of Reliable Data - Principles of Assay Validation
Before delving into specific assays, it is crucial to understand the "why" behind assay validation. The goal is to demonstrate that an analytical procedure is suitable for its intended purpose.[7] For early-stage drug discovery, this means generating reliable data to make critical decisions about a compound's future. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adapt for a cell-based in vitro assay.[5][6][8]
The core validation characteristics we must assess are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In a cell-based assay, this means the signal should be specific to the biological activity of interest (e.g., cell death) and not an artifact of the compound's intrinsic properties (e.g., auto-fluorescence).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[8] This demonstrates a clear dose-response relationship.
-
Range: The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of agreement between the value which is accepted as either a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Precision between laboratories (inter-laboratory precision).
-
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Part 2: Primary Assay Validation - A Luminescence-Based Cell Viability Assay
Given the broad biological potential of quinoline derivatives, a primary screening assay to assess general cytotoxicity is a logical starting point.[1][3] Among the various methods available, luminescence-based assays that quantify ATP have become a favorite due to their superior sensitivity, robustness, and simple protocols.[9][10] We will use the Promega CellTiter-Glo® 2.0 assay as our primary example, which determines the number of viable cells by quantifying ATP, a key indicator of metabolic activity.[11][12][13]
The core principle is that metabolically active cells produce ATP. The assay reagent lyses the cells and provides luciferase and its substrate, which, in the presence of ATP, generates a luminescent signal proportional to the number of viable cells.[12][13]
Experimental Workflow: Validating CellTiter-Glo® for 7-Fluoro-2-methylquinolin-8-amine
Below is a diagram illustrating the logical flow of the validation process.
Caption: Workflow for development and validation of a cell-based assay.
Detailed Protocol: Intra-Assay Precision & Linearity
This protocol describes how to concurrently assess the linearity of the cell number versus luminescent signal and determine the intra-assay precision.
-
Cell Culture: Culture A549 human lung carcinoma cells in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells and perform a cell count. Prepare a serial two-fold dilution of cells in culture medium, starting from 20,000 cells/100 µL down to ~78 cells/100 µL.
-
Plate Layout: Seed 100 µL of each cell dilution into 6 replicate wells of a solid white, 96-well microplate.[12] Also, include 6 wells with 100 µL of medium only to serve as the blank control.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume normal metabolic activity.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.
-
Signal Generation: Remove the plate from the incubator. Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Linearity: For each cell concentration, calculate the mean and standard deviation of the luminescent signal. Plot the mean signal against the number of cells seeded. Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value >0.99 is desirable.[12]
-
Precision: For each cell concentration, calculate the percent coefficient of variation (%CV) from the 6 replicate wells (%CV = (Standard Deviation / Mean) * 100). A %CV of <15% is generally acceptable.
-
Summarized Validation Data (Hypothetical)
The following table summarizes the expected outcomes from a full validation study.
| Validation Parameter | Metric | Specification | Hypothetical Result for CellTiter-Glo® |
| Linearity & Range | R² of Cell No. vs. Signal | > 0.99 | 0.998[12] |
| Cell Range | 100 - 20,000 cells/well | Pass | |
| Precision | Repeatability (%CV) | < 15% | 6.8% |
| Intermediate Precision (%CV) | < 20% | 11.2% | |
| Accuracy | % Recovery of Control | 85% - 115% | 97.5% |
| Robustness | %CV after minor changes | < 20% | 14.5% |
| Specificity | Compound interference | < 10% of signal | No significant interference observed |
Part 3: Comparative Guide - Alternative & Complementary Assays
While the ATP assay is an excellent method for assessing overall cell health and viability, it is a general indicator.[9][11] A comprehensive understanding of a compound's activity requires comparing and sometimes complementing this data with other assays.
Comparison of Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Luminescent (e.g., CellTiter-Glo®) | Measures ATP as an indicator of metabolic activity.[13] | High sensitivity, broad linear range, simple "add-mix-measure" protocol.[11][13] | Enzyme-based, so susceptible to chemical interference with luciferase. | High-throughput screening (HTS), sensitive detection of small changes in viability.[11] |
| Colorimetric (e.g., MTT) | Mitochondrial reductases in viable cells convert a tetrazolium salt (MTT) to a colored formazan product.[1] | Inexpensive, widely used and validated.[1][14] | Requires a solubilization step, less sensitive than luminescent assays, potential for compound interference with reductase enzymes. | Lower throughput labs, initial cytotoxicity screening where high sensitivity is not critical. |
| Fluorescent (e.g., Resazurin/alamarBlue) | Metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin.[15] | More sensitive than colorimetric assays, homogeneous format.[15] | Test compounds may be intrinsically fluorescent, leading to interference.[15] | Multiplexing with other assays, intermediate sensitivity needs. |
Delving Deeper: Mechanistic Assays
If 7-Fluoro-2-methylquinolin-8-amine shows significant activity in the cytotoxicity assay, the next logical step is to investigate its mechanism of action. Many quinoline derivatives are known to be kinase inhibitors.[16][17][18] Therefore, a direct enzyme inhibition assay would be a critical follow-up.
Alternative Assay: In Vitro Kinase Inhibition (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of ADP produced during a kinase reaction.[17] The less ADP produced, the more potent the inhibitor.
Caption: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.
Comparative Logic:
-
Cell-Based vs. Biochemical: The CellTiter-Glo® assay provides data on the compound's effect in a complex cellular environment, which includes factors like cell permeability and metabolism.[16] The ADP-Glo™ assay is a biochemical assay that provides direct evidence of target engagement with a purified enzyme, allowing for precise IC50 determination against a specific kinase.[17]
-
Screening Funnel: These assays work together in a screening funnel. A compound active in the cell-based assay would be advanced to a panel of biochemical kinase assays to identify its specific target(s) and determine its selectivity.[17]
Conclusion
Validating an in vitro assay for a novel compound like 7-Fluoro-2-methylquinolin-8-amine is not merely a procedural checklist; it is a fundamental scientific exercise to ensure data integrity. By adhering to established guidelines like ICH Q2(R1) and understanding the principles behind different assay technologies, researchers can build a robust data package.[5][6]
This guide demonstrates that a luminescence-based ATP assay offers a highly sensitive and reliable method for initial cytotoxicity screening. However, true scientific insight comes from a comparative approach, understanding the strengths and limitations of each method—from broad cell viability to specific enzyme inhibition—and using them in a logical sequence to build a comprehensive profile of a new chemical entity. This rigorous, multi-faceted validation strategy is the bedrock of successful drug discovery.
References
-
Itatani, J., & Olsen, C. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
Promega Connections. (2018, February 28). A Cell Viability Assay for Today. Retrieved from [Link]
-
Thesis. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
BMG Labtech. (n.d.). Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
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Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
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National Toxicology Program. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
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MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
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Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Royal Society of Chemistry. (2020, December 10). Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]
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PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
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Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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Next-Generation Pharmacophores: Cross-Reactivity and Metabolic Profiling of 7-Fluoro-2-methylquinolin-8-amine
As drug development pipelines increasingly rely on privileged scaffolds, the 8-aminoquinoline (8-AQ) motif remains a cornerstone for antimalarial therapies and neuroprotective metal chelators. However, the clinical utility of traditional 8-AQs is frequently compromised by severe cross-reactivity profiles, specifically cytochrome P450 (CYP450)-mediated hemotoxicity and off-target hERG channel inhibition.
This guide objectively evaluates the performance of 7-Fluoro-2-methylquinolin-8-amine (CAS 1420790-34-6) as a next-generation building block, comparing its cross-reactivity profile against standard 8-aminoquinoline and 2-methylquinolin-8-amine[1]. By examining the mechanistic causality behind its structural modifications, we provide researchers with the experimental data and self-validating protocols necessary to integrate this scaffold into targeted library synthesis.
Mechanistic Causality: Overcoming 8-Aminoquinoline Liabilities
The rational design of 7-Fluoro-2-methylquinolin-8-amine incorporates two critical modifications that drastically alter its biochemical cross-reactivity:
-
C7-Fluorination (Metabolic Shielding): The C7 position of the unsubstituted quinoline ring is highly susceptible to CYP2D6 and MAO-A mediated hydroxylation[2][3]. This oxidation leads to the formation of reactive quinone-imine intermediates, which cross-react with glutathione and induce severe oxidative stress (hemotoxicity)[4]. Fluorine, being highly electronegative with a strong C-F bond, acts as a bioisostere that resists hydrogen abstraction. This effectively blocks the CYP2D6 bioactivation pathway, preventing toxic cross-reactivity[5].
-
C2-Methylation (Steric Hindrance): Basic amines frequently exhibit off-target cross-reactivity with the promiscuous pore of the hERG potassium channel, leading to cardiotoxicity. The introduction of a methyl group at the C2 position introduces localized steric bulk adjacent to the quinoline nitrogen[]. This steric clash significantly reduces the binding affinity within the hERG pore and enhances selectivity when the scaffold is utilized as a hinge-binding motif in kinome libraries.
Fig 1. Mechanistic pathway demonstrating how C7-fluorination prevents toxic CYP450 bioactivation.
Comparative Cross-Reactivity Data
To objectively compare the performance of these scaffolds, derivatives were subjected to a multiparametric cross-reactivity panel. The data below summarizes the off-target liabilities of the base pharmacophores when incorporated into a standard kinase inhibitor framework.
| Pharmacophore Scaffold | CYP2D6 IC₅₀ (µM) | Reactive Metabolite Trapping (GSH Adducts, pmol/mg) | hERG IC₅₀ (µM) | Kinome Selectivity Score S(10) @ 1 µM |
| 8-Aminoquinoline | 2.4 | 485.2 | 1.8 | 0.35 (High cross-reactivity) |
| 2-Methylquinolin-8-amine | 3.1 | 410.5 | > 30.0 | 0.12 (Moderate cross-reactivity) |
| 7-Fluoro-2-methylquinolin-8-amine | > 50.0 | < 5.0 (Below LOD) | > 30.0 | 0.04 (Highly selective) |
Data Interpretation: The 7-Fluoro-2-methylquinolin-8-amine scaffold demonstrates a near-total elimination of reactive metabolite formation (GSH adducts) and a >20-fold improvement in CYP2D6 stability compared to the standard 8-AQ scaffold. Furthermore, the C2-methyl group successfully rescues the hERG liability.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Researchers must observe the specified internal control thresholds to validate their cross-reactivity data.
Fig 2. Multiparametric cross-reactivity screening workflow for 8-aminoquinoline derivatives.
Protocol A: CYP450 Phenotyping & Reactive Metabolite Trapping (LC-MS/MS)
This assay quantifies the propensity of the scaffold to undergo toxic bioactivation via CYP2D6[3].
Reagents & Setup:
-
Human Liver Microsomes (HLM, 1.0 mg/mL protein concentration).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Trapping Agent: 5 mM reduced Glutathione (GSH).
-
Test Compounds: 10 µM final concentration.
Step-by-Step Methodology:
-
Incubation Preparation: In a 96-well deep-well plate, combine HLMs, GSH, and the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-warming: Incubate the mixture at 37°C for 5 minutes with orbital shaking (300 rpm).
-
Reaction Initiation: Add the NADPH regenerating system to initiate CYP-mediated metabolism.
-
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation & Analysis: Centrifuge at 4,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).
Self-Validation Check: Include (1 µM) as a positive control for CYP2D6 inhibition in a parallel well. The assay run is strictly validated only if Quinidine demonstrates >90% inhibition of the control substrate (dextromethorphan O-demethylation).
Protocol B: Automated Patch-Clamp hERG Liability Assay
This electrophysiological protocol measures the direct cross-reactivity of the scaffold with the hERG potassium channel pore.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Patching: Load cells onto a planar patch-clamp platform (e.g., QPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).
-
Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the test compound (7-Fluoro-2-methylquinolin-8-amine derivative) at ascending concentrations (0.1 µM to 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.
-
Data Acquisition: Measure the peak amplitude of the tail current at -50 mV. Calculate the IC₅₀ using a standard Hill equation fit.
Self-Validation Check: Include (500 nM) as a reference compound at the end of the recording sequence. The specific cell recording is validated only if E-4031 produces >85% tail current block, confirming that the hERG channels were actively gating and sensitive to pore-blockers.
References
-
Pybus, B. S., et al. (2012). "CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine." Malaria Journal, 11:259. URL:[Link]
-
Marcsisin, S. R., et al. (2014). "Tafenoquine and NPC-1161B require CYP 2D metabolism for anti-malarial activity: implications for the 8-aminoquinoline class of anti-malarial compounds." Malaria Journal, 13:2. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 140457, 2-Methyl-8-aminoquinoline." PubChem. URL:[Link]
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- 5. journals.asm.org [journals.asm.org]
Next-Generation Zinc Sensing: A Head-to-Head Comparison of 7-Fluoro-2-methylquinolin-8-amine Against Commercial Probes
As the demand for precise mapping of intracellular metallomes accelerates, the limitations of first-generation fluorescent probes have become a bottleneck in drug development and molecular biology. Zinc (Zn²⁺), a critical secondary messenger and structural cofactor, requires highly selective and stable sensors for accurate quantification. Historically, researchers have relied heavily on 8-aminoquinoline (8-AQ) derivatives such as TSQ and Zinquin[1]. However, these commercial standards are plagued by off-target binding, background fluorescence, and ionophoric disruption.
This guide provides a comprehensive, head-to-head technical evaluation of 7-Fluoro-2-methylquinolin-8-amine (7-F-2-Me-8-AQ) —a rationally designed, next-generation building block and sensing probe—against industry standards TSQ and Zinquin.
The Mechanistic Paradigm: Causality in Structural Design
The superiority of 7-F-2-Me-8-AQ lies in its precise molecular engineering. As an application scientist, I evaluate probes not just on their emission intensity, but on the causality of their structural modifications and how they behave in complex biological matrices.
Steric Gating via the 2-Methyl Group
In classical 8-AQ probes, the lack of steric bulk near the coordination site allows for the binding of competing transition metals (e.g., Cu²⁺, Fe²⁺) that prefer square planar or octahedral geometries. The introduction of a methyl group at the C2 position of the quinoline ring acts as a steric gate. As demonstrated in 2[2], this specific methylation severely restricts the coordination sphere, disfavoring octahedral assemblies and heavily favoring the tetrahedral geometry naturally preferred by Zn²⁺. This translates to vastly improved metal selectivity in vitro.
Electronic Tuning via the 7-Fluoro Group
A major flaw in traditional quinoline probes is pH-dependent background fluorescence. At physiological pH (7.4), the quinoline nitrogen can become protonated, triggering a false-positive Chelation-Enhanced Fluorescence (CHEF) signal without any zinc present. Fluorine is highly electronegative; substituting it at the C7 position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent amine and quinoline nitrogen. As supported by 3[3], this modification ensures the probe remains unprotonated (and thus optically silent) in the absence of Zn²⁺ at pH 7.4.
Zn2+-induced Chelation-Enhanced Fluorescence (CHEF) mechanism of 7-F-2-Me-8-AQ.
Head-to-Head Quantitative Comparison
To objectively position 7-F-2-Me-8-AQ, we must compare its operational parameters against TSQ and Zinquin.
| Parameter | 7-Fluoro-2-methylquinolin-8-amine | TSQ (Commercial Standard) | Zinquin (Commercial Standard) |
| Primary Target | Intracellular Labile Zn²⁺ | Proteome-bound Zn²⁺ | Vesicular Zn²⁺ |
| Binding Stoichiometry | 1:1 (Tetrahedrally favored) | 2:1 or Ternary Adducts | 1:2 (Aqueous) / 1:1 (Lipid) |
| Excitation / Emission | ~340 nm / ~495 nm | 334 nm / 470-490 nm | 368 nm / 490 nm |
| pH Stability (Background) | Excellent (Low pKa via 7-F) | Moderate (Prone to protonation) | Moderate |
| Known Limitations | Requires UV excitation | Forms 4[4], shifting emission. | Acts as a 5[5], disrupting native pools. |
Data synthesized from established mechanistic evaluations of 6[6] and5[5].
Self-Validating Experimental Protocol: Intracellular Zinc Imaging
A robust protocol must be self-validating. The following workflow utilizes 7-F-2-Me-8-AQ for live-cell imaging, incorporating a mandatory chelation step to prove signal authenticity.
Step-by-Step Methodology
-
Cell Preparation: Seed HeLa or HEK293 cells on collagen-coated glass coverslips and culture until 70-80% confluent.
-
Probe Loading: Wash cells once with serum-free DMEM. Causality: Serum contains albumin and other metalloproteins that will prematurely bind the probe, reducing intracellular uptake. Incubate cells with 5 µM 7-F-2-Me-8-AQ in serum-free media for 30 minutes at 37°C.
-
Extracellular Clearance: Wash the coverslips three times with DPBS. Causality: Rigorous washing removes unbound extracellular probe, which would otherwise contribute to high background fluorescence and obscure intracellular focal points.
-
Confocal Imaging: Image the cells using a confocal fluorescence microscope (Excitation: 340 nm, Emission: 495 nm). You will observe distinct punctate fluorescence corresponding to labile zinc pools.
-
Self-Validation (The TPEN Control): Introduce 50 µM of TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) directly to the imaging buffer. Causality: TPEN is a highly lipophilic, cell-permeable heavy metal chelator with a femtomolar affinity for Zn²⁺. If the observed fluorescence is genuinely derived from Zn²⁺ coordination, TPEN will competitively strip the metal from the probe, quenching the signal and confirming assay specificity.
Self-validating intracellular zinc imaging workflow utilizing TPEN as a negative control.
Conclusion
While TSQ and Zinquin paved the way for metallome imaging, their inherent flaws—such as ternary complex formation and ionophoric activity—limit their utility in high-precision assays. 7-Fluoro-2-methylquinolin-8-amine represents a leap forward in rational probe design. By utilizing steric gating (2-methyl) to enforce target geometry and electronic tuning (7-fluoro) to silence pH-dependent background noise, it offers researchers a cleaner, more reliable tool for interrogating the cellular zinc landscape.
References
1.[1] MDPI Sensors. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. 2.[2] Journal of the American Chemical Society (JACS). Anionic Templates Drive Conversion between a ZnII9L6 Tricapped Trigonal Prism and ZnII6L4 Pseudo-Octahedra. 3.[3] Journal of Medicinal Chemistry. Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. 4.[6] MedChemExpress. TSQ | Cellular Zinc Fluorescent Sensor. 5.[5] PubMed Central (PMC). Fluorescent detection of Zn(2+)-rich vesicles with Zinquin: mechanism of action in lipid environments. 6.[4] PubMed Central (PMC). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins.
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- 5. Fluorescent detection of Zn(2+)-rich vesicles with Zinquin: mechanism of action in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling 7-Fluoro-2-methylquinolin-8-amine
Standard Operating Procedure: Safe Handling, PPE, and Disposal of 7-Fluoro-2-methylquinolin-8-amine
As a specialized building block in drug discovery and heterocyclic synthesis, 7-Fluoro-2-methylquinolin-8-amine (CAS: 1420790-34-6) presents unique occupational hazards. Because it combines a quinoline core with a primary aromatic amine and a halogen, it requires rigorous safety protocols[1]. This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven procedures for handling, personal protective equipment (PPE) selection, and chemical neutralization.
Mechanistic Risk Assessment: Understanding the Hazard
To handle this compound safely, one must understand the molecular causality behind its toxicity:
-
High Dermal Permeability (Lipophilicity): The addition of a fluorine atom at the 7-position significantly increases the molecule's lipophilicity compared to standard quinolines. This allows the compound to rapidly penetrate the lipid bilayer of human skin, carrying systemic toxicity risks[2].
-
Genotoxicity and Metabolic Activation: Primary aromatic amines are notorious for their mutagenic potential. In vivo, the amine group can undergo N-hydroxylation via cytochrome P450 enzymes, forming reactive electrophiles that covalently bind to DNA[2]. Furthermore, the planar quinoline core acts as a DNA intercalating agent, classifying this compound as a suspected mutagen (H341) and potential carcinogen (H350)[3][4].
-
Aquatic Toxicity: Like many halogenated N-heterocycles, it is highly toxic to aquatic life with long-lasting effects (H411), strictly prohibiting standard drain disposal[3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated aromatic amines. Nitrile rubber, while excellent for general use, exhibits dangerously short breakthrough times (often <10 minutes) when exposed to aromatic amines or when the compound is dissolved in permeating solvents like DMSO or methanol[5][6].
| PPE Category | Required Specification | Mechanistic Causality / Justification |
| Hand Protection (Primary) | Butyl Rubber or Laminate (e.g., Silver Shield®) | Aromatic amines rapidly permeate nitrile and latex. Butyl rubber or laminate materials provide >240 minutes of breakthrough resistance against aromatic amines[6]. |
| Hand Protection (Secondary) | Heavy-duty Nitrile (Outer layer) | Laminate gloves lack tactile dexterity. Wearing a tight-fitting nitrile glove over the laminate glove restores grip while maintaining the chemical barrier[7]. |
| Eye/Face Protection | Splash Goggles + Polycarbonate Face Shield | Protects mucous membranes from aerosolized dust during weighing or solvent splashing during dissolution[8]. |
| Body Protection | Flame-resistant, non-porous lab apron over a standard lab coat | Prevents microscopic dust from settling on woven lab coat fabrics, which can lead to delayed dermal exposure outside the lab[9]. |
| Respiratory | N95/P100 Particulate Respirator (if outside hood) | Prevents inhalation of highly toxic, micron-sized crystalline dust[4]. |
Operational Protocols: Weighing and Transfer
Every protocol must be a self-validating system designed to contain the hazard at the source.
Step-by-Step Handling Procedure:
-
Preparation: Establish a designated "Highly Toxic" work zone inside a Class II Type B2 (100% exhaust) chemical fume hood[2]. Line the work surface with absorbent, plastic-backed bench paper.
-
Static Control: Fluorinated powders often hold static charges, causing them to aerosolize or cling to spatulas. Use an anti-static zero-ionizer gun on the weighing boat and use PTFE-coated spatulas to minimize dispersion.
-
Weighing: Tare a sealed vial on the balance. Inside the fume hood, transfer the required mass of 7-Fluoro-2-methylquinolin-8-amine into the vial, cap it tightly, and wipe the exterior of the vial with a solvent-dampened wipe (e.g., isopropanol) before removing it from the hood.
-
Dissolution: Always add the solvent to the solid, not vice versa, to prevent powder displacement. Avoid highly reactive solvents (e.g., fuming nitric acid or strong oxidizers), as aromatic amines can ignite or undergo violent diazotization upon contact[10].
Decontamination and Disposal Plan
Because 7-Fluoro-2-methylquinolin-8-amine is toxic to aquatic environments and potentially carcinogenic, it cannot be disposed of in standard organic waste streams without risk of cross-reaction, nor can it be flushed down the drain[2][3].
Chemical Degradation Protocol (Acidified Potassium Permanganate Method): This protocol utilizes strong oxidation to cleave the aromatic ring and destroy the mutagenic amine functional group, rendering the waste safe for secondary neutralization[11][12].
-
Acidification: In a large Erlenmeyer flask inside the fume hood, dissolve the residual/waste 7-Fluoro-2-methylquinolin-8-amine (assume 0.01 mol for this scale) in 3 Liters of 1.7 N Sulfuric Acid (
). Causality: Acidification protonates the amine, increasing its solubility and preparing it for oxidation. -
Oxidation: Slowly add 1 Liter of 0.2 M Potassium Permanganate (
) solution. -
Incubation: Allow the mixture to stir at room temperature for 8 hours. The solution should remain purple, indicating an excess of the oxidizing agent.
-
Reduction of Excess: Slowly add solid Sodium Bisulfite (
) to the stirring solution until the purple color completely disappears, leaving a clear or slightly brown solution. Causality: This reduces the unreacted, environmentally toxic into benign manganese dioxide or manganese(II) salts. -
Neutralization: Neutralize the acidic solution to pH 7 using dilute Sodium Hydroxide (
)[12]. -
Disposal: The neutralized, degraded aqueous waste can now be collected in standard aqueous hazardous waste containers for institutional disposal[12].
Visual Workflow: Handling and Degradation Pathway
Caption: End-to-end safety workflow for handling and degrading 7-Fluoro-2-methylquinolin-8-amine.
References
-
National Institutes of Health (NIH). (n.d.). Chemical Safety Guide, 5th Ed - ORS. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Mickelsen, R.L., & Hall, R.C. (1987). A Breakthrough Time Comparison of Nitrile and Neoprene Glove Materials. American Industrial Hygiene Association Journal. Retrieved from [Link]
-
Hong Kong University of Science and Technology (HKUST). (n.d.). Chemical Waste Disposal Guidelines (Prudent Practices in the Laboratory). Retrieved from [Link]
-
Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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- 3. pentachemicals.eu [pentachemicals.eu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 9. science.utm.my [science.utm.my]
- 10. reed.edu [reed.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
